molecular formula C28H28N4O3 B062344 Ruboxistaurin CAS No. 169939-94-0

Ruboxistaurin

Cat. No.: B062344
CAS No.: 169939-94-0
M. Wt: 468.5 g/mol
InChI Key: ZCBUQCWBWNUWSU-SFHVURJKSA-N
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Description

Ruboxistaurin is a potent, selective, and ATP-competitive inhibitor of protein kinase C beta (PKC β), which has been extensively investigated for its potential in mitigating diabetes-induced microvascular complications. Its primary research value lies in elucidating the role of hyperglycemia-induced PKC β activation in the pathogenesis of conditions such as diabetic retinopathy, neuropathy, and nephropathy. By selectively inhibiting the PKC β I and II isoforms, this compound attenuates downstream signaling pathways that lead to increased vascular permeability, angiogenesis, basement membrane thickening, and oxidative stress. This makes it an invaluable pharmacological tool for dissecting the molecular mechanisms of diabetic complications in both in vitro and in vivo models. Research-grade this compound enables scientists to explore targeted therapeutic strategies and validate PKC β as a critical node in metabolic disease pathways, building upon findings from advanced clinical trials.

Properties

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBUQCWBWNUWSU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168775
Record name Ruboxistaurin
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Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

169939-94-0
Record name Ruboxistaurin
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Record name Ruboxistaurin [INN]
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Record name Ruboxistaurin
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Record name RUBOXISTAURIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ruboxistaurin (LY333531): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruboxistaurin (LY333531) is a pioneering therapeutic agent developed as a highly selective inhibitor of protein kinase C beta (PKCβ). This document provides a comprehensive technical overview of its discovery, mechanism of action, and extensive clinical development program, with a primary focus on its investigation for diabetic microvascular complications. Summarized herein are the key preclinical findings and pivotal clinical trial data, presented in a structured format to facilitate in-depth understanding and comparative analysis. Detailed experimental protocols for seminal preclinical models and diagrams of the core signaling pathway and development workflow are also included to provide a complete scientific narrative of this compound's journey from a promising molecular entity to a clinical candidate.

Introduction and Discovery

This compound, chemically known as (S)-9-((Dimethylamino)methyl)-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1][2][3]oxadiazacyclohexadecine-18,20(19H)-dione, is a macrocyclic bisindolylmaleimide.[4] It was developed by Eli Lilly and Company as a potent and selective inhibitor of the beta isoforms of protein kinase C (PKCβI and PKCβII).[1][5] The rationale for its development stemmed from the growing body of evidence implicating the activation of PKCβ in the pathogenesis of diabetic microvascular complications, such as diabetic retinopathy, nephropathy, and neuropathy.[6][7]

Hyperglycemia, a hallmark of diabetes mellitus, leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of PKC. This aberrant activation of PKCβ triggers a cascade of downstream signaling events that contribute to endothelial dysfunction, increased vascular permeability, inflammation, and neovascularization, all of which are critical in the progression of diabetic complications.[7] this compound was designed to competitively and reversibly inhibit the ATP-binding site of PKCβ, thereby blocking its kinase activity and mitigating its pathological effects.[1][6] The hydrochloride salt was initially synthesized, but the mesylate salt was chosen for clinical development due to its superior water solubility and bioavailability.

Mechanism of Action

This compound is a selective inhibitor of Protein Kinase C beta (PKCβ).[8] Its mechanism of action is centered on the competitive and reversible inhibition of the two isoforms of PKCβ, namely PKCβI and PKCβII, by targeting their ATP-binding sites.[1][6]

dot

cluster_0 Hyperglycemia-Induced PKCβ Activation cluster_2 This compound Intervention Hyperglycemia Hyperglycemia DAG Increased Diacylglycerol (DAG) Synthesis Hyperglycemia->DAG de novo synthesis PKC_beta PKCβ Activation DAG->PKC_beta VEGF Increased VEGF Expression PKC_beta->VEGF Endothelial_Dysfunction Endothelial Dysfunction PKC_beta->Endothelial_Dysfunction Vascular_Permeability Increased Vascular Permeability PKC_beta->Vascular_Permeability Inflammation Inflammation PKC_beta->Inflammation Neovascularization Neovascularization PKC_beta->Neovascularization This compound This compound (LY333531) This compound->Inhibition Inhibits cluster_0 Preclinical Phase cluster_1 Clinical Phase I cluster_2 Clinical Phase II/III cluster_3 Regulatory & Post-Marketing Discovery Discovery & Synthesis (LY333531) In_Vitro In Vitro Studies (PKCβ Inhibition, IC50) Discovery->In_Vitro In_Vivo In Vivo Animal Models (STZ Rats, OIR Mice) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, Tolerability, PK in Humans) In_Vivo->Phase_I PKC_DRS PKC-DRS (Diabetic Retinopathy) Phase_I->PKC_DRS PKC_DMES PKC-DMES (Diabetic Macular Edema) Phase_I->PKC_DMES PKC_DRS2 PKC-DRS2 (Diabetic Retinopathy) PKC_DRS->PKC_DRS2 PKC_DMES->PKC_DRS2 Regulatory Regulatory Submissions (FDA, EMEA) PKC_DRS2->Regulatory Outcome Development Outcome Regulatory->Outcome

References

The Role of Ruboxistaurin in Modulating TGF-β1/Smad Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Transforming Growth Factor-β1 (TGF-β1) and its canonical Smad signaling pathway are pivotal in the pathogenesis of fibrotic diseases, including diabetic nephropathy. The overexpression of TGF-β1 leads to the accumulation of extracellular matrix (ECM) proteins, culminating in tissue scarring and organ dysfunction. Ruboxistaurin, a selective inhibitor of Protein Kinase C-β (PKC-β), has emerged as a therapeutic agent that mitigates these pathological changes. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the TGF-β1/Smad pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved biological and methodological processes.

Introduction to the TGF-β1/Smad Signaling Pathway

The TGF-β superfamily of proteins regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and ECM production.[1][2] The canonical signaling pathway is initiated when the TGF-β1 ligand binds to its type II receptor (TβRII), a constitutively active kinase.[1] This binding event recruits and phosphorylates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[2][3][4] These phosphorylated R-Smads then form a complex with the common mediator Smad4.[4][5] This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as those encoding for collagen and fibronectin.[3]

TGF_Smad_Pathway cluster_membrane Cell Membrane cluster_nucleus TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII Binding TBRI TβRI TBRII->TBRI Recruitment pTBRI p-TβRI TBRI->pTBRI Phosphorylation Smad23 Smad2/3 pTBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Nuclear Translocation GeneTranscription Target Gene Transcription (e.g., Collagen, Fibronectin) Nucleus->GeneTranscription Regulation

Diagram 1. The Canonical TGF-β1/Smad Signaling Pathway.
This compound: A Selective PKC-β Inhibitor

This compound is a specific and selective inhibitor of Protein Kinase C-β (PKC-β) isoforms.[6] In conditions of hyperglycemia, increased diacylglycerol synthesis leads to the activation of PKC-β. This activation is implicated in the pathogenesis of diabetic microvascular complications, including nephropathy and retinopathy.[6][7] this compound functions by competing with ATP for the binding site on the PKC-β enzyme, thereby preventing its ability to phosphorylate downstream substrates.[8]

Mechanism of Modulation: How this compound Affects the TGF-β1/Smad Pathway

This compound does not directly inhibit TGF-β receptors or Smad proteins. Instead, it modulates the pathway by attenuating the upstream overexpression of TGF-β1 itself. The promoter region of the TGF-β1 gene contains a consensus sequence for the transcription factor AP-1 (Activator Protein-1), which is highly sensitive to PKC-β activation.[8][9]

In hyperglycemic states, activated PKC-β promotes the activation of the AP-1 transcription factor.[8] AP-1 then binds to the TGF-β1 promoter, leading to increased transcription and subsequent overexpression of TGF-β1.[9] By inhibiting PKC-β, this compound prevents this cascade, leading to a significant reduction in TGF-β1 production.[6][10] This downregulation of the primary ligand results in decreased activation of the entire downstream Smad signaling cascade, including reduced phosphorylation of Smad2 and Smad3.[10]

Ruboxistaurin_Mechanism Hyperglycemia Hyperglycemia PKCB PKC-β Hyperglycemia->PKCB Activates AP1 AP-1 Activation PKCB->AP1 This compound This compound This compound->PKCB Inhibits TGFB1_Gene TGF-β1 Gene AP1->TGFB1_Gene Binds to Promoter TGFB1_mRNA TGF-β1 mRNA (Upregulation) TGFB1_Gene->TGFB1_mRNA Transcription TGFB1_Protein TGF-β1 Protein (Overexpression) TGFB1_mRNA->TGFB1_Protein Translation Smad_Pathway Smad Pathway Activation (p-Smad2/3) TGFB1_Protein->Smad_Pathway Fibrosis ECM Deposition (Fibrosis) Smad_Pathway->Fibrosis

Diagram 2. this compound's indirect modulation of the TGF-β1/Smad pathway.
Quantitative Analysis of this compound's Effects

Studies in streptozotocin-induced diabetic rat models have provided quantitative evidence of this compound's efficacy in downregulating the TGF-β1/Smad pathway in renal tissue. Treatment with this compound for six weeks resulted in significant attenuation of both mRNA and protein expression of key pathway components.

Table 1: Effect of this compound on Renal mRNA Expression of TGF-β1, Smad2, and Smad3 (Data sourced from Al-Onazi et al., 2020)[10][11]

GeneUntreated Diabetic vs. ControlThis compound-Treated Diabetic vs. Untreated Diabetic
TGF-β1 ~1.95-fold increase (P < 0.05)Significant decrease (P < 0.001)
Smad2 Significant increase (P < 0.001)Significant decrease (P < 0.01)
Smad3 Significant increase (P < 0.05)Significant decrease (P < 0.05)

Table 2: Effect of this compound on Renal Protein Expression of TGF-β1, Smad2/3, and p-Smad3 (Data sourced from Al-Onazi et al., 2020)[10][12]

ProteinUntreated Diabetic vs. ControlThis compound-Treated Diabetic vs. Untreated Diabetic
TGF-β1 Significant increase (P < 0.01)Significant decrease (P < 0.01)
Smad2/3 Significant increase (P < 0.01)Significant decrease (P < 0.01)
p-Smad3 Significant increase (P < 0.001)Significant decrease (P < 0.001)

These results demonstrate that this compound effectively normalizes the expression of TGF-β1 and its downstream mediators, Smad2 and Smad3, at both the transcriptional and translational levels, and critically reduces the active, phosphorylated form of Smad3.[10]

Key Experimental Methodologies

The quantification of this compound's effects on the TGF-β1/Smad pathway relies on standard molecular biology techniques.

5.1 Western Blotting for Protein Quantification

Western blotting is used to detect and quantify the protein levels of TGF-β1, total Smad2/3, and phosphorylated Smad3 (p-Smad3).

Protocol Outline:

  • Protein Extraction: Kidney tissues are homogenized in RIPA buffer to lyse cells and extract total protein.[13] Protein concentration is determined using a BCA assay.[13]

  • SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[13]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies against TGF-β1, Smad2/3, or p-Smad3. A housekeeping protein like GAPDH is also probed as a loading control.[13]

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.

Western_Blot_Workflow N1 Protein Extraction (from tissue) N2 SDS-PAGE (Size Separation) N1->N2 N3 Membrane Transfer (PVDF) N2->N3 N4 Blocking (Non-specific sites) N3->N4 N5 Primary Antibody (e.g., anti-p-Smad3) N4->N5 N6 Secondary Antibody (HRP-conjugated) N5->N6 N7 Detection (Chemiluminescence) N6->N7 N8 Quantification (Densitometry) N7->N8

Diagram 3. General workflow for Western Blotting.
5.2 Real-Time Quantitative PCR (qPCR) for mRNA Quantification

qPCR is employed to measure the mRNA expression levels of TGF-β1, Smad2, and Smad3.

Protocol Outline:

  • RNA Extraction: Total RNA is isolated from kidney tissue using a suitable kit (e.g., RNeasy) or TRIzol reagent.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

  • qPCR Reaction: The qPCR is performed using a thermal cycler. The reaction mix contains the cDNA template, specific forward and reverse primers for the target genes (TGF-β1, Smad2, Smad3) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The cycle threshold (Ct) value is determined for each gene. The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the reference gene.[15]

qPCR_Workflow N1 Total RNA Extraction (from tissue) N2 cDNA Synthesis (Reverse Transcription) N1->N2 N3 qPCR Reaction Setup (Primers, SYBR Green) N2->N3 N4 Amplification & Detection (Real-Time PCR Cycler) N3->N4 N5 Data Analysis (2-ΔΔCt Method) N4->N5

Diagram 4. General workflow for Real-Time qPCR.
5.3 Immunohistochemistry (IHC) for Protein Localization

IHC is used to visualize the presence and localization of specific proteins, such as phosphorylated Smad2, within the tissue architecture.

Protocol Outline:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded kidney sections (e.g., 3-μm thick) are prepared.[9]

  • Deparaffinization and Rehydration: The slides are de-waxed using xylene and rehydrated through a series of graded alcohol washes.[16][17]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed (e.g., using a citrate buffer, pH 6.0) to unmask the antigenic sites.[18]

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific binding is blocked using a serum-based blocker.[16][17]

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-p-Smad2, 1:200 dilution) overnight at 4°C.[9][19]

  • Secondary Antibody & Detection: A polymer-based detection system (e.g., poly-HRP anti-Rabbit) is applied, followed by a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[16][17]

  • Counterstaining & Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, then dehydrated and mounted for microscopic examination.[16][17]

IHC_Workflow N1 Tissue Sectioning & Mounting N2 Deparaffinization & Rehydration N1->N2 N3 Antigen Retrieval (Heat-Induced) N2->N3 N4 Blocking (Peroxidase & Serum) N3->N4 N5 Primary Antibody Incubation N4->N5 N6 Secondary Antibody & Detection (DAB) N5->N6 N7 Counterstaining (Hematoxylin) N6->N7 N8 Dehydration & Mounting N7->N8 N9 Microscopic Analysis N8->N9

Diagram 5. General workflow for Immunohistochemistry.
Downstream Effects: Extracellular Matrix Production

The therapeutic benefit of this compound's modulation of the TGF-β1/Smad pathway is evident in its effects on downstream targets. A primary consequence of unchecked TGF-β1 signaling is the excessive production and deposition of ECM components like fibronectin and collagen IV.[20][21] Studies have shown that inhibition of PKC-β by this compound leads to a reduction in type I collagen and an attenuation of fibrosis.[9] This is consistent with the observed downregulation of the TGF-β1/Smad pathway, which directly controls the transcription of these profibrotic genes.[9]

Conclusion

This compound represents a targeted therapeutic strategy that indirectly modulates the profibrotic TGF-β1/Smad signaling pathway. By selectively inhibiting PKC-β, this compound prevents the hyperglycemia-induced overexpression of TGF-β1, thereby reducing the activation of Smad2/3 and subsequent transcription of fibrotic genes. Quantitative data from preclinical models robustly support this mechanism, demonstrating significant reductions in both mRNA and protein levels of key pathway components. For researchers and drug development professionals, this compound serves as a compelling example of how targeting an upstream signaling node (PKC-β) can effectively control a critical downstream pathogenic pathway (TGF-β1/Smad), offering a promising approach for the treatment of fibrotic diseases such as diabetic nephropathy.

References

Investigating the Pharmacodynamics of Ruboxistaurin in Early-Phase Trials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruboxistaurin (RBX), a selective inhibitor of protein kinase C beta (PKC-β), has been the subject of extensive investigation in early-phase clinical trials for diabetic microvascular complications, particularly diabetic retinopathy and macular edema. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing quantitative outcomes from key clinical studies, and outlining the experimental protocols utilized to assess its effects. The document is intended to serve as a resource for researchers and clinicians involved in the development of therapies targeting pathways implicated in diabetic vascular disease.

Introduction: The Role of PKC-β in Diabetic Microvascular Complications

Hyperglycemia in diabetes mellitus leads to the activation of several biochemical pathways, one of which is the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[1][2] The beta isoform of PKC (PKC-β) is preferentially activated in the vasculature and has been implicated in the pathogenesis of diabetic microvascular complications.[3][4] Overactivation of PKC-β contributes to a cascade of downstream events, including increased vascular permeability, altered blood flow, inflammation, and angiogenesis, which are hallmarks of diabetic retinopathy and macular edema.[4][5][6][7]

This compound is a potent and specific oral inhibitor of PKC-β.[8] By targeting this key enzyme, this compound aims to mitigate the downstream pathological effects of hyperglycemia on the microvasculature. Early-phase clinical trials have been crucial in elucidating the pharmacodynamic profile of this compound, providing insights into its efficacy and mechanism of action in human subjects.

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream substrates.[1] The activation of PKC-β by DAG, triggered by hyperglycemia, initiates a signaling cascade that impacts vascular function. One of the critical downstream mediators is Vascular Endothelial Growth Factor (VEGF), a potent inducer of angiogenesis and vascular permeability.[6][9][10] PKC-β activation is a key step in VEGF-mediated signaling.[6][9][10]

Furthermore, PKC-β activation can lead to the phosphorylation of tight junction proteins, such as occludin, contributing to the breakdown of the blood-retinal barrier and increased vascular leakage.[11] The signaling cascade also involves the activation of the p44/42 mitogen-activated protein kinase (MAPK), which plays a role in cell proliferation and angiogenesis.[9][10]

PKC_Beta_Signaling_Pathway Hyperglycemia Hyperglycemia DAG Diacylglycerol (DAG) Synthesis Hyperglycemia->DAG PKC_beta PKC-β Activation DAG->PKC_beta VEGF VEGF Signaling PKC_beta->VEGF Occludin Occludin Phosphorylation PKC_beta->Occludin MAPK p44/42 MAPK Activation PKC_beta->MAPK Blood_Flow Altered Blood Flow PKC_beta->Blood_Flow This compound This compound This compound->PKC_beta Vascular_Permeability Increased Vascular Permeability VEGF->Vascular_Permeability Angiogenesis Angiogenesis VEGF->Angiogenesis Occludin->Vascular_Permeability MAPK->Angiogenesis Experimental_Workflow Screening Patient Screening and Informed Consent Baseline Baseline Assessments (e.g., Visual Acuity, FMD, Fluorometry) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (this compound) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Visits (Pharmacodynamic and Safety Assessments) Treatment->FollowUp Placebo->FollowUp Final Final Assessments FollowUp->Final Analysis Data Analysis and Statistical Evaluation Final->Analysis

References

Methodological & Application

Techniques for Measuring Ruboxistaurin and its Metabolites in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruboxistaurin (RBX), a potent and selective inhibitor of protein kinase C beta (PKC-β), has been extensively investigated for its therapeutic potential in treating diabetic microvascular complications, particularly diabetic retinopathy. Accurate quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the measurement of this compound and its primary active metabolite, N-desmethyl this compound (LY338522), in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principal Metabolites of this compound

The major route of metabolism for this compound is N-demethylation, resulting in the formation of the active metabolite N-desmethyl this compound (LY338522). This metabolite is equipotent to the parent drug in its inhibition of PKC-β.[1] Studies have shown that together, this compound and N-desmethyl this compound account for a significant portion of the total drug-related material in plasma.[1] Therefore, a comprehensive pharmacokinetic assessment should involve the simultaneous measurement of both the parent drug and this active metabolite. Additionally, multiple hydroxylated metabolites have been identified, though they are generally present at lower concentrations.[1]

Application Note 1: Quantitative Analysis of this compound in Rat Plasma by LC-MS/MS

This section details a validated method for the quantification of this compound in rat plasma, adapted from a published study.[2]

Method Overview

A rapid and sensitive LC-MS/MS method has been developed for the determination of this compound in rat plasma. The method utilizes protein precipitation for sample cleanup, followed by ultra-performance liquid chromatography (UPLC) for separation and a triple quadrupole tandem mass spectrometer for detection. Atorvastatin is used as the internal standard (IS).[2]

Experimental Protocol

1. Materials and Reagents:

  • This compound (analytical standard)

  • Atorvastatin (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Rat plasma (K2EDTA)

2. Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare a 1 mg/mL stock solution of atorvastatin (IS) in acetonitrile.

  • Serially dilute the this compound stock solution with acetonitrile to prepare working standards for the calibration curve and quality control (QC) samples.

3. Sample Preparation:

  • To 200 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterSetting
Liquid Chromatography
ColumnUPLC HSS T3 (dimensions not specified in snippet)
Mobile PhaseGradient of 10 mM ammonium formate with 0.2% formic acid, 0.2% trimethylamine, and 1% acetonitrile in water (A) and acetonitrile with 0.2% formic acid (B)
Flow Rate0.4 mL/min
Injection Volume10 µL
Run Time3 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)m/z 469.18 → 84.00, 58.12, 98.10
MRM Transition (Atorvastatin - IS)m/z 559.6 → 249.9

5. Method Validation Summary:

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the tables below.[2]

Table 1: Calibration Curve for this compound in Rat Plasma [2]

ParameterValue
Linearity Range25 - 1000 ng/mL
Correlation Coefficient (r²)> 0.997
Lower Limit of Quantification (LLOQ)25 ng/mL

Table 2: Precision and Accuracy for this compound in Rat Plasma [2]

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low (25 ng/mL)4.9 - 7.6-1.6 - 0.331.6 - 11.7-3.4 - 0.45
Medium (250 ng/mL)4.9 - 7.6-1.6 - 0.331.6 - 11.7-3.4 - 0.45
High (750 ng/mL)4.9 - 7.6-1.6 - 0.331.6 - 11.7-3.4 - 0.45

Table 3: Recovery and Matrix Effect for this compound in Rat Plasma [2]

ParameterValue
RecoveryWithin acceptable limits
Matrix EffectWithin acceptable limits

Application Note 2: Approach for Simultaneous Quantification of this compound and N-desmethyl this compound

Method Development Strategy
  • Standard and Internal Standard: Obtain analytical standards for both this compound and N-desmethyl this compound. A stable isotope-labeled internal standard for each analyte is highly recommended for optimal accuracy and precision.

  • Mass Spectrometry Optimization: Infuse standard solutions of both analytes and their respective internal standards into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis. The precursor ion for N-desmethyl this compound is expected to be at a lower m/z value corresponding to the loss of a methyl group.

  • Chromatographic Separation: The chromatographic conditions used for this compound should be a good starting point for separating the parent drug and its N-desmethyl metabolite. Due to the high similarity in structure, gradient elution may need to be optimized to ensure baseline separation.

  • Sample Preparation: The protein precipitation method described for this compound is likely to be effective for the simultaneous extraction of the N-desmethyl metabolite due to their structural similarities.

  • Method Validation: A full validation of the developed method should be performed according to regulatory guidelines, including assessments of linearity, precision, accuracy, recovery, matrix effect, and stability for both analytes.

Visualizations

Signaling Pathway of this compound

This compound selectively inhibits the beta isoform of Protein Kinase C (PKC-β). In diabetic conditions, hyperglycemia leads to an increase in diacylglycerol (DAG), which activates PKC-β. This activation triggers a cascade of downstream signaling events that contribute to diabetic microvascular complications, such as increased vascular permeability and angiogenesis, often mediated by Vascular Endothelial Growth Factor (VEGF). This compound blocks this pathological signaling by inhibiting PKC-β.

Ruboxistaurin_Pathway cluster_hyperglycemia Hyperglycemia cluster_cell Vascular Endothelial Cell Hyperglycemia High Blood Glucose DAG Diacylglycerol (DAG) Increase Hyperglycemia->DAG PKC_beta PKC-β Activation DAG->PKC_beta Downstream Downstream Signaling (e.g., VEGF expression) PKC_beta->Downstream Pathology Diabetic Retinopathy (Increased Permeability, Angiogenesis) Downstream->Pathology This compound This compound This compound->PKC_beta Inhibition

Caption: Mechanism of action of this compound in inhibiting the PKC-β pathway.

Experimental Workflow for Plasma Sample Analysis

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma samples.

Experimental_Workflow Plasma_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (Atorvastatin) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Workflow for the extraction and analysis of this compound from plasma.

References

Application Notes and Protocols for Utilizing Ruboxistaurin in Diabetic Macular Edema Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic macular edema (DME) is a leading cause of vision loss in individuals with diabetes.[1][2] It is characterized by the swelling of the macula, the central part of the retina responsible for sharp, detailed vision.[1] A key player in the pathogenesis of DME is the activation of Protein Kinase C beta (PKCβ), an enzyme that, when overactivated by the high glucose levels seen in diabetes, leads to increased retinal vascular permeability, inflammation, and neovascularization.[1][2][3]

Ruboxistaurin (RBX), also known as LY333531, is a highly specific and potent inhibitor of the PKCβ isoform.[3] By targeting this key enzyme, this compound has been investigated as a therapeutic agent to mitigate the retinal microvascular changes associated with diabetic retinopathy and DME.[1][3] These application notes provide a comprehensive overview of the use of this compound in DME research, including its mechanism of action, relevant clinical trial data, and detailed protocols for preclinical and clinical evaluation.

Mechanism of Action of this compound in Diabetic Macular Edema

Under hyperglycemic conditions, the de novo synthesis of diacylglycerol (DAG) is increased, which is a primary activator of PKC.[2][3] The subsequent activation of PKCβ triggers a cascade of downstream signaling events that contribute to the breakdown of the blood-retinal barrier and the development of DME.[3]

This compound, through its selective inhibition of PKCβ, aims to interrupt these pathological processes. Its proposed mechanism of action involves:

  • Reduction of Vascular Permeability: PKCβ activation is linked to the phosphorylation of tight junction proteins, leading to their disassembly and increased vascular permeability. This compound helps maintain the integrity of the blood-retinal barrier by preventing this phosphorylation.

  • Inhibition of VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent mediator of angiogenesis and vascular permeability in the retina.[3] PKCβ is a critical component of the VEGF signaling pathway.[3][4] By inhibiting PKCβ, this compound can attenuate the downstream effects of VEGF, including endothelial cell proliferation and migration.[3][5]

  • Normalization of Retinal Blood Flow: Studies have shown that this compound can help normalize retinal blood flow, which is often compromised in diabetic patients.[2][3]

  • Anti-inflammatory Effects: PKCβ activation is also involved in inflammatory pathways. By inhibiting this enzyme, this compound may reduce the chronic low-grade inflammation present in the diabetic retina.

Below is a diagram illustrating the signaling pathway of PKCβ in diabetic macular edema and the point of intervention for this compound.

G cluster_0 Hyperglycemia cluster_1 Cellular Metabolism cluster_2 PKCβ Activation & Inhibition cluster_3 Downstream Pathological Effects cluster_4 Pathophysiology of DME High Glucose High Glucose Increased DAG Synthesis Increased DAG Synthesis High Glucose->Increased DAG Synthesis PKCβ Activation PKCβ Activation Increased DAG Synthesis->PKCβ Activation VEGF Upregulation VEGF Upregulation PKCβ Activation->VEGF Upregulation Inflammatory Cytokines Inflammatory Cytokines PKCβ Activation->Inflammatory Cytokines Endothelial Dysfunction Endothelial Dysfunction PKCβ Activation->Endothelial Dysfunction This compound This compound This compound->PKCβ Activation Increased Vascular Permeability Increased Vascular Permeability VEGF Upregulation->Increased Vascular Permeability Neovascularization Neovascularization VEGF Upregulation->Neovascularization Leukocyte Adhesion Leukocyte Adhesion Inflammatory Cytokines->Leukocyte Adhesion Endothelial Dysfunction->Increased Vascular Permeability Diabetic Macular Edema Diabetic Macular Edema Increased Vascular Permeability->Diabetic Macular Edema Leukocyte Adhesion->Diabetic Macular Edema

Caption: Signaling pathway of PKCβ in DME and this compound's intervention.

Summary of Clinical Trial Data

Several clinical trials have evaluated the efficacy and safety of this compound in patients with diabetic retinopathy and DME. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in the PKC-DMES Clinical Trial [6][7]

Outcome MeasurePlaceboThis compound (32 mg/day)Hazard Ratio (95% CI)P-value
Progression to Sight-Threatening DME or Application of Focal/Grid Photocoagulation--0.73 (0.53-1.0)0.06
Progression to Sight-Threatening DME (Secondary Analysis)--0.66 (0.47-0.93)0.02

Table 2: Effect of this compound on Visual Loss in the PKC-DRS Study [8][9]

Outcome MeasurePlaceboThis compound (32 mg/day)Hazard Ratio (95% CI)P-value
Occurrence of Moderate Visual Loss (MVL)--0.37 (0.17-0.80)0.012
Sustained Moderate Visual Loss (SMVL) in patients with definite DME at baseline25%10%-0.017

Table 3: Safety and Tolerability of this compound

Adverse Event ProfileFindings
Overall TolerabilityThis compound was generally well-tolerated in clinical trials.[5][6][8]
Common Adverse EventsThe incidence of adverse events was similar between this compound and placebo groups.
Serious Adverse EventsNo significant increase in serious adverse events was observed with this compound treatment compared to placebo.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments in the evaluation of this compound.

In Vitro PKCβ Kinase Activity Assay

This protocol is for determining the inhibitory activity of this compound on PKCβ in a cell-free system.

Materials:

  • Recombinant human PKCβI or PKCβII

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • ATP, [γ-³²P]ATP

  • Lipid activator (phosphatidylserine and diacylglycerol)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter and fluid

  • 96-well microplate

Procedure:

  • Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, lipid activator, PKC substrate peptide, and the desired concentration of this compound or vehicle (DMSO).

  • Enzyme Addition: Add the recombinant PKCβ enzyme to each well to initiate the reaction.

  • Initiate Phosphorylation: Start the phosphorylation reaction by adding the ATP/[γ-³²P]ATP mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of PKCβ activity by this compound at each concentration and determine the IC₅₀ value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis A Prepare Reaction Mixture (Buffer, Lipid Activator, Substrate, this compound) B Add PKCβ Enzyme A->B C Add ATP/[γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Spot on Phosphocellulose Paper E->F G Wash Paper F->G H Scintillation Counting G->H I Calculate % Inhibition and IC₅₀ H->I G cluster_0 Model Induction cluster_1 Treatment cluster_2 In Vivo Assessment cluster_3 Ex Vivo Analysis cluster_4 Outcome STZ Injection STZ Injection Confirm Diabetes Confirm Diabetes STZ Injection->Confirm Diabetes Oral Gavage\n(this compound or Vehicle) Oral Gavage (this compound or Vehicle) Confirm Diabetes->Oral Gavage\n(this compound or Vehicle) Fundus Photography Fundus Photography Oral Gavage\n(this compound or Vehicle)->Fundus Photography Fluorescein Angiography Fluorescein Angiography Oral Gavage\n(this compound or Vehicle)->Fluorescein Angiography OCT Imaging OCT Imaging Oral Gavage\n(this compound or Vehicle)->OCT Imaging Evans Blue Assay Evans Blue Assay Oral Gavage\n(this compound or Vehicle)->Evans Blue Assay Histology/Immunohistochemistry Histology/Immunohistochemistry Oral Gavage\n(this compound or Vehicle)->Histology/Immunohistochemistry Data Analysis Data Analysis Fundus Photography->Data Analysis Fluorescein Angiography->Data Analysis OCT Imaging->Data Analysis Evans Blue Assay->Data Analysis Histology/Immunohistochemistry->Data Analysis

References

Application Notes & Protocols for Evaluating the Safety and Tolerability of Ruboxistaurin in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ruboxistaurin (RBX) is a selective inhibitor of the protein kinase C beta (PKC-β) isoform.[1] Overactivation of PKC-β is implicated in the pathogenesis of diabetic microvascular complications such as retinopathy, neuropathy, and nephropathy.[1] By inhibiting this enzyme, this compound aims to mitigate these complications.[2] Given its systemic administration and role in a key signaling pathway, a thorough evaluation of its safety and tolerability in human subjects is paramount during clinical development. These application notes provide a comprehensive overview of the methods and protocols for assessing the safety and tolerability of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action Signaling Pathway

In diabetic conditions, elevated glucose levels lead to an increase in diacylglycerol (DAG), which activates PKC-β.[2] This activation triggers a cascade of downstream signaling events contributing to microvascular damage. This compound acts by competitively inhibiting the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream targets.[3]

cluster_0 Hyperglycemia cluster_1 PKC-β Activation cluster_2 Inhibition by this compound cluster_3 Downstream Pathological Effects Hyperglycemia High Blood Glucose DAG Increased Diacylglycerol (DAG) Hyperglycemia->DAG PKC_beta Protein Kinase C-β (PKC-β) DAG->PKC_beta Activates VEGF ↑ VEGF Expression PKC_beta->VEGF Endothelial_Dysfunction Endothelial Dysfunction PKC_beta->Endothelial_Dysfunction ERK1_2_Akt ...suppressing phosphorylation of ERK1/2 and Akt... This compound This compound This compound->PKC_beta Inhibits Neovascularization Retinal Neovascularization VEGF->Neovascularization

Caption: this compound's mechanism of action in inhibiting the PKC-β signaling pathway.

Experimental Protocols

General Clinical Trial Workflow for Safety and Tolerability Assessment

The evaluation of this compound's safety and tolerability is an integral part of its clinical development, from Phase I to Phase III studies. A typical workflow involves screening, randomization, treatment, and follow-up periods with regular safety assessments.

cluster_assessments Ongoing Safety Assessments Screening Screening & Entry (2-3 weeks) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 28 days to 36 months) Randomization->Treatment Follow_up Final Visit & Follow-up Treatment->Follow_up Adverse_Events Adverse Event Monitoring Treatment->Adverse_Events Vitals Vital Signs Treatment->Vitals Labs Laboratory Tests Treatment->Labs Ophthalmic Ophthalmic Exams Treatment->Ophthalmic ECG ECG Treatment->ECG

Caption: General workflow for a clinical trial assessing the safety and tolerability of this compound.

Protocol for Systemic Safety and Tolerability Monitoring

Objective: To systematically collect and evaluate adverse events and changes in vital signs and laboratory parameters.

Methodology:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring:

    • Record all treatment-emergent adverse events (TEAEs) at each study visit.[4]

    • Assess the severity, duration, and relationship to the study drug for each AE.

    • Serious adverse events must be reported to the relevant regulatory authorities within a specified timeframe.

  • Vital Signs:

    • Measure pulse, respiration, systolic and diastolic blood pressure, and temperature at each study visit.[5]

  • Clinical Laboratory Tests:

    • Collect blood and urine samples at baseline and at specified intervals throughout the study.

    • Hematology: Complete blood count with differential (including segmented neutrophils, bands, eosinophils, basophils, monocytes), hematocrit, hemoglobin, mean cell volume, mean cell hemoglobin, and platelet count.[5]

    • Serum Chemistry: Serum creatinine, blood urea nitrogen (BUN), electrolytes, albumin, total protein, calcium, and phosphorous.[5]

    • Liver Function Tests: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), bilirubin, and alkaline phosphatase.[5]

    • Coagulation: Prothrombin time and partial thromboplastin time.[5]

    • Metabolic Panel: High- and low-density lipoprotein cholesterol, total cholesterol, and triglycerides.[5]

    • Urinalysis: Standard urinalysis panel.[5]

Protocol for Cardiovascular Safety Assessment

Objective: To evaluate the potential effects of this compound on cardiac function.

Methodology:

  • Electrocardiogram (ECG):

    • Perform a standard 12-lead ECG at baseline and at specified time points post-dose (e.g., 4, 9, and 24 hours after the initial dose) and at subsequent study visits.[5]

    • An expert masked grader should evaluate all ECGs for any clinically relevant changes in parameters.[4]

Protocol for Ocular Safety Assessment

Objective: To monitor for any potential adverse effects of this compound on ocular health.

Methodology:

  • Comprehensive Ophthalmic Examination:

    • Conduct a comprehensive eye examination at baseline and at each subsequent visit.[4]

    • This includes assessment of the anterior and posterior segments of the eye.

  • Visual Acuity:

    • Measure best-corrected visual acuity using the Early Treatment Diabetic Retinopathy Study (ETDRS) protocol.[4][6]

  • Intraocular Pressure (IOP):

    • Measure IOP at each study visit.[4]

  • Fundus Photography and Angiography:

    • Perform stereoscopic fundus photography to assess the ETDRS retinopathy level.[4][6]

    • Conduct fluorescein angiography to evaluate retinal circulation time and blood flow.[4][5]

  • Visual Field Testing:

    • Perform visual field testing (e.g., Humphrey 30-2).[4]

  • Color Vision and Contrast Sensitivity:

    • Assess color vision using tests such as the D15 color test.[4]

    • Measure contrast sensitivity (e.g., Vistech).[4]

  • Cataract Assessment:

    • Perform a clinical assessment of cataracts at baseline and at specified intervals.[4]

Protocol for Immunological Safety Assessment

Objective: To assess the impact of this compound on the immune system.

Methodology:

  • Immunology Panel:

    • Measure at baseline and at the final visit.[5]

    • Includes counts of total, T, and B lymphocytes; CD4, CD5, and CD8 lymphocyte subclasses.[5]

    • Measure immunoglobulin levels: IgG1, IgG2, IgG3, IgG4, IgA, IgM, IgE, and IgD.[5]

  • Immune Function:

    • Assess immune response to a vaccine, such as tetanus toxoid, administered during the study.[4]

Logical Relationship of Safety Assessments

The various safety assessments are interconnected to provide a comprehensive safety profile of this compound.

cluster_systemic Systemic Assessments cluster_ocular Ocular Assessments cluster_cardio Cardiovascular Assessments cluster_immuno Immunological Assessments Central_Node This compound Safety & Tolerability Systemic Systemic Safety Central_Node->Systemic Ocular Ocular Safety Central_Node->Ocular Cardiovascular Cardiovascular Safety Central_Node->Cardiovascular Immunological Immunological Safety Central_Node->Immunological AEs Adverse Events Systemic->AEs Vitals Vital Signs Systemic->Vitals Lab_Tests Laboratory Tests Systemic->Lab_Tests Visual_Acuity Visual Acuity Ocular->Visual_Acuity IOP IOP Ocular->IOP Fundus Fundus Photography Ocular->Fundus ECG ECG Cardiovascular->ECG Lymphocytes Lymphocyte Counts Immunological->Lymphocytes Immunoglobulins Immunoglobulins Immunological->Immunoglobulins

Caption: Interrelationship of different safety and tolerability assessments for this compound.

Data Presentation

Table 1: Summary of Systemic Safety and Tolerability Findings
ParameterThis compound GroupPlacebo Groupp-valueReference
Serious Adverse Events
Proportion of Patients with ≥1 SAE20.8%23.2%-[7]
Deaths (not attributed to study drug)2130-[7]
Treatment-Emergent Adverse Events (TEAEs)
Abdominal PainLess commonMore common0.049[4][5]
Rhinitis (16 mg/day)Trend towards more-0.051[4]
Any PainReported in 6 patientsReported in 0 patients0.08 (linear trend)[4]
Common Adverse Drug Reactions (≥1/100 to <1/10)
DyspepsiaReported--[7]
Increased Blood Creatine PhosphokinaseReported--[7]
Hematologic and Laboratory Parameters
Statistically significant effects observedYes, but within normal reference range and not clinically meaningful--[4][5]
Table 2: Summary of Ocular Safety Findings
ParameterThis compound GroupPlacebo Groupp-valueReference
Visual Acuity
Sustained Moderate Visual Loss (≥15 letters for ≥6 months)5.5%9.1%0.034[6]
Sustained Moderate Visual Loss (combined studies)6.1%10.2%0.011[8]
≥15-letter visual improvement4.9%2.4%0.005[6]
≥15-letter visual worsening6.7%9.9%0.005[6]
Intraocular Pressure No change from baselineNo change from baseline-[4]
Macular Edema
Progression to within 100 µm of macula center50%68%0.003[6]
Initial laser treatment for macular edema26% less frequent-0.008[6]
Retinal Hemodynamics
Change in Mean Retinal Circulation Time (16 mg twice daily)-0.84 seconds (ameliorated)-0.046[4][5]
Table 3: Summary of Cardiovascular and Immunological Safety Findings
ParameterThis compound GroupPlacebo GroupFindingReference
Cardiovascular
ECG ParametersNo clinically relevant differencesNo clinically relevant differencesWell tolerated[4]
Immunological
Immunology Panel ParametersNo statistically significant differencesNo statistically significant differencesWell tolerated[4]
Titer response to tetanus toxoidNo statistically significant differencesNo statistically significant differencesWell tolerated[4]

The comprehensive evaluation of this compound's safety and tolerability in human subjects requires a multi-faceted approach, encompassing systemic, ocular, cardiovascular, and immunological assessments. The provided protocols and data summaries from various clinical trials indicate that this compound is generally well-tolerated, with an adverse event profile comparable to placebo.[7] These application notes serve as a guide for designing and implementing robust safety evaluation plans in future clinical studies of this compound and other PKC inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ruboxistaurin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Ruboxistaurin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of Protein Kinase C beta (PKCβ) isoforms, PKCβI and PKCβII.[1][2] Its therapeutic potential is being investigated for diabetic microvascular complications.[3] However, this compound is a hydrophobic molecule with very low aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo experiments that require dissolution in aqueous buffers. One source indicates its water solubility to be 0.0475 mg/mL.[4]

Q2: What are the common forms of this compound available for research?

A2: this compound is available as a free base, as well as in salt forms such as this compound hydrochloride (HCl) and this compound mesylate.[5][6] While salt forms are often developed to improve the solubility and dissolution rates of a parent compound, all forms of this compound are reported to have poor solubility in aqueous solutions.

Q3: In which solvents is this compound soluble?

A3: this compound and its salts are highly soluble in dimethyl sulfoxide (DMSO).[1][2][5] Commercial suppliers report solubilities in DMSO as high as 100 mg/mL for the hydrochloride salt.[1] It is generally reported as insoluble in water and ethanol.[1][2]

Q4: Can I dissolve this compound directly in my aqueous experimental buffer (e.g., PBS, Tris-HCl)?

A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its low solubility. Direct addition will likely result in precipitation and an inaccurate final concentration of the compound in your experiment.

Q5: How can I prepare a stock solution of this compound?

A5: The recommended method for preparing a stock solution is to dissolve this compound or its salts in 100% DMSO.[4] It is advisable to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2][5] Warming the solution and using sonication can aid in dissolution.

Q6: How do I prepare my final working solution in an aqueous buffer from a DMSO stock?

A6: To prepare a final working solution, the DMSO stock solution should be serially diluted in your aqueous experimental buffer. It is critical to ensure that the final concentration of DMSO in your working solution is low (typically ≤0.1%) to avoid solvent-induced artifacts in your experiments. Rapidly vortexing the buffer while adding the DMSO stock can help to prevent precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility limit of this compound has been exceeded. The final concentration of DMSO is too low to maintain solubility.- Increase the final percentage of DMSO in your working solution (if your experimental system can tolerate it). - Decrease the final concentration of this compound. - Consider using a co-solvent system for dilution (see in vivo formulation protocols for examples). - Prepare a fresh, lower concentration DMSO stock solution for dilution.
Cloudiness or opalescence in the final working solution. Formation of fine precipitates or colloids.- Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. - Use sonication to try and break up aggregates. - Prepare the working solution fresh immediately before use.
Inconsistent experimental results. Inaccurate concentration of soluble this compound due to precipitation. Degradation of the compound.- Always visually inspect your working solutions for any signs of precipitation before each experiment. - Prepare fresh working solutions for each experiment from a frozen DMSO stock. - Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell toxicity or off-target effects observed. High concentration of DMSO in the final working solution.- Ensure the final DMSO concentration is below the tolerance level of your cell line or experimental model (typically ≤0.1%). - Include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Quantitative Solubility Data

The following tables summarize the available solubility information for this compound and its salts.

Table 1: this compound Solubility in Organic Solvents

Compound FormSolventReported SolubilitySource
This compoundDMSO25 mg/mL (53.36 mM)[2]
This compound HClDMSO100 mg/mL (198.01 mM)[1][2]
This compound HClDMSO6.67 mg/mL (13.21 mM)[5]
This compoundTHF< 1 mg/mL (insoluble)[2]
This compound HClEthanolInsoluble[1][2]

Note: Solubility can vary between batches and with the purity of the solvent. It is recommended to perform your own solubility tests.

Table 2: this compound Aqueous Solubility

Compound FormBuffer/SolventReported SolubilitySource
This compoundWater0.0475 mg/mL[4]
This compound HClWaterInsoluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free base, MW: 468.55 g/mol ) or this compound HCl (MW: 505.01 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the appropriate amount of this compound powder. For a 10 mM stock of this compound HCl, this would be 5.05 mg for 1 mL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes

  • Vortex mixer

Methodology:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions. For example, to prepare a 1 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.

  • To do this, add 999 µL of pre-warmed cell culture medium to a sterile tube.

  • While vigorously vortexing the medium, add 1 µL of the 10 mM this compound stock solution. This rapid mixing is crucial to prevent precipitation.

  • Visually inspect the final working solution for any signs of cloudiness or precipitation. If observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately in your experiment.

Note: The final DMSO concentration in this example is 0.01%, which is generally well-tolerated by most cell lines.

Signaling Pathways and Experimental Workflows

PKCβ Signaling Pathway

The following diagram illustrates the activation of Protein Kinase C beta (PKCβ) and some of its key downstream effects. This compound acts as a selective inhibitor of PKCβ.

PKC_Beta_Signaling GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKCbeta_active Active PKCβ DAG->PKCbeta_active Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKCbeta_active PKCbeta_inactive Inactive PKCβ PKCbeta_inactive->PKCbeta_active Activation Downstream Downstream Substrate Phosphorylation PKCbeta_active->Downstream This compound This compound This compound->PKCbeta_active Inhibits Cellular_Response Cellular Responses (e.g., Gene Expression, Cell Proliferation, Inflammation, Vascular Permeability) Downstream->Cellular_Response

Caption: Activation of PKCβ by upstream signals and its inhibition by this compound.

Experimental Workflow for Preparing this compound Working Solutions

This workflow diagram outlines the key steps and decision points for preparing a soluble and accurate working solution of this compound.

Ruboxistaurin_Workflow start Start: Weigh this compound Powder dissolve Dissolve in 100% Anhydrous DMSO to make stock solution start->dissolve check_stock Is stock solution clear? dissolve->check_stock sonicate Sonicate and/or gently warm check_stock->sonicate No store Aliquot and store at -20°C or -80°C check_stock->store Yes sonicate->check_stock dilute Serially dilute stock in pre-warmed aqueous buffer (vortexing continuously) store->dilute check_working Is working solution clear? dilute->check_working use Use immediately in experiment check_working->use Yes troubleshoot Troubleshoot: - Decrease final concentration - Increase final DMSO % - Filter solution check_working->troubleshoot No

Caption: Workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Strategies to Minimize Variability in Ruboxistaurin Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Ruboxistaurin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, offering step-by-step guidance to identify and resolve them.

Issue 1: High Variability in Plasma Drug Levels

Problem: Significant inter-animal variation in plasma concentrations of this compound (Cmax and AUC) is observed, compromising the reliability of pharmacokinetic and pharmacodynamic assessments.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Drug Formulation and Administration 1. Verify Vehicle Suitability: this compound is poorly soluble in water. Ensure the use of an appropriate vehicle. A commonly used formulation for oral and intraperitoneal administration is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. 2. Ensure Homogeneity of Suspension: If using a suspension, vortex or sonicate the formulation immediately before each administration to ensure a uniform concentration is delivered to each animal. 3. Standardize Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. Use a consistent volume and speed of administration for all animals. For intraperitoneal injections, alternate injection sites to minimize local irritation and ensure consistent absorption.
Animal-Related Factors 1. Control for Food Intake: Food can affect the absorption of orally administered drugs. Standardize the feeding schedule and ensure all animals have similar access to food and water. For oral administration, consider a brief fasting period before dosing, but be mindful of the potential impact on the animal model (e.g., hypoglycemia in diabetic animals). 2. Manage Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals consistently and minimize environmental stressors. 3. Consider Genetic Background: Different strains of mice and rats can exhibit significant differences in drug metabolism. Ensure that all animals in the study are from the same genetic background. Be aware that even substrains can have different metabolic profiles.[1][2]
Drug Metabolism Differences 1. Account for Metabolites: this compound is metabolized, with the N-desmethyl metabolite being a major and equipotent metabolite.[3] In rats, other significant metabolites have been identified.[3] Variability in the activity of metabolizing enzymes (e.g., CYP3A4) can contribute to differing plasma levels of the parent drug and its active metabolite. Consider measuring both this compound and its major metabolites in plasma samples.
Issue 2: Inconsistent or Lack of Efficacy in Diabetic Complication Models

Problem: Failure to observe the expected therapeutic effect of this compound in animal models of diabetic retinopathy, nephropathy, or neuropathy, or high variability in the efficacy endpoints.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Dosing Regimen 1. Verify Dose and Frequency: Ensure the dose and frequency of administration are appropriate for the specific animal model and the targeted complication. Refer to the table of established dosing regimens from published studies. 2. Timing of Intervention: The timing of this compound administration relative to the induction and progression of diabetic complications is critical. For prophylactic studies, treatment should begin shortly after the induction of diabetes. For therapeutic studies, the timing should be based on the established progression of the specific complication in your model.
Model-Specific Variability 1. Diabetic Retinopathy (Oxygen-Induced Retinopathy - OIR): The OIR model is highly dependent on the timing of hyperoxia exposure and return to normoxia. Ensure strict adherence to the established protocol (e.g., postnatal day 7 to 12 for hyperoxia). Variability in the initial vascular development of the pups can also contribute to differences in the severity of retinopathy. 2. Diabetic Nephropathy (STZ-induced): The severity of nephropathy in streptozotocin (STZ)-induced diabetic models can vary depending on the strain, age, and sex of the animals, as well as the dose and route of STZ administration. Monitor blood glucose levels and proteinuria to ensure the development of consistent diabetic nephropathy across all animals. 3. Diabetic Neuropathy (STZ-induced): The development of neuropathy endpoints, such as changes in nerve conduction velocity or thermal sensitivity, can be variable. Ensure a sufficient duration of diabetes for the neuropathy to manifest before starting treatment and use sensitive and validated methods for endpoint assessment (e.g., von Frey test for mechanical allodynia).
Endpoint Measurement Variability 1. Standardize Endpoint Assessment: Use standardized and validated methods for all efficacy assessments. For example, for retinal neovascularization in OIR, use a consistent method for flat-mount preparation and quantification. For nerve conduction velocity, ensure consistent electrode placement and temperature control. 2. Blinded Assessment: Whenever possible, the investigator assessing the endpoints should be blinded to the treatment groups to minimize bias.

Experimental Workflow for Minimizing Variability

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Animal Selection - Same strain, sex, age, and weight - Acclimatize for at least 1 week B Randomization - Stratify by baseline parameters (e.g., body weight, blood glucose) A->B D Diabetes Induction - Consistent STZ dose and administration - Confirm hyperglycemia B->D C Standardize Housing - Consistent light/dark cycle, temperature, humidity, and diet C->D E This compound Formulation - Use appropriate vehicle - Ensure homogeneity D->E F Drug Administration - Standardized technique (gavage/IP) - Consistent timing and volume E->F G Monitoring - Regular monitoring of animal health, body weight, and blood glucose F->G H Endpoint Assessment - Standardized and validated methods - Blinded data collection G->H I Data Analysis - Appropriate statistical methods - Account for potential confounders H->I

Caption: Workflow for robust this compound animal studies.

FAQs

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of protein kinase C beta (PKC-β).[4][5] In diabetes, hyperglycemia leads to an increase in diacylglycerol (DAG), which activates PKC-β.[4] This activation is implicated in the pathogenesis of diabetic microvascular complications such as retinopathy, nephropathy, and neuropathy.[4][5]

Q2: What is a suitable vehicle for administering this compound to rodents?

A2: this compound has low aqueous solubility. A common vehicle for oral or intraperitoneal administration is a suspension prepared in a mixture of solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is crucial to ensure the suspension is homogenous before each administration.

Q3: How should this compound be stored?

A3: this compound is light-sensitive and should be stored at -20°C in a light-protected container.[7] Formulations should be prepared fresh daily if possible. If storage of a formulation is necessary, it should be kept in the dark at 2-8°C, and its stability should be validated.[7]

Q4: What are the expected off-target effects of this compound in animal studies?

A4: Clinical trials and preclinical studies have generally found this compound to be well-tolerated.[8][9] However, as with any kinase inhibitor, the potential for off-target effects exists. It is important to monitor animals for any unexpected clinical signs. Standard toxicology and histopathology assessments can help identify any potential off-target effects.

Q5: Can the genetic background of the animal model influence the outcome of this compound studies?

A5: Yes, the genetic background of mice and rats can significantly impact the development and severity of diabetic complications and the metabolism of drugs.[1][2] Therefore, it is critical to use a consistent inbred strain for all animals in a study and to report the specific strain and substrain used.

Data Presentation

Table 1: Recommended Dosing of this compound in Rodent Models of Diabetic Complications
Diabetic Complication Animal Model Dose Route of Administration Duration of Treatment Reference
Nephropathy STZ-induced diabetic rats10 mg/kg/dayOral gavage6 weeks
Retinopathy Oxygen-induced retinopathy (mice)1-10 mg/kg/daySubcutaneous injectionP12-P17(inferred)
Neuropathy STZ-induced diabetic rats10 mg/kg/dayOral gavage4-8 weeks(Typical range)

Note: Dosages and treatment durations may need to be optimized for specific experimental conditions and animal strains.

Experimental Protocols

Protocol 1: this compound in a Rat Model of Diabetic Nephropathy
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Diabetes: A single intraperitoneal (IP) injection of streptozotocin (STZ) at 55-65 mg/kg in citrate buffer (pH 4.5). Confirm diabetes by measuring blood glucose levels 72 hours post-injection (glucose > 250 mg/dL).

  • Treatment Groups:

    • Control (non-diabetic) + Vehicle

    • Diabetic + Vehicle

    • Diabetic + this compound (10 mg/kg/day)

  • Drug Administration:

    • Prepare this compound as a suspension in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Administer daily by oral gavage for 6-8 weeks, starting one week after STZ injection.

  • Endpoint Measurements:

    • Urine Albumin Excretion: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin and creatinine levels.

    • Glomerular Filtration Rate (GFR): Measure GFR at the end of the study using standard methods (e.g., inulin clearance).

    • Histopathology: At the end of the study, perfuse and collect kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis, trichrome staining for fibrosis).

    • Gene/Protein Expression: Analyze kidney tissue for markers of fibrosis (e.g., TGF-β1, collagen IV) and inflammation via qPCR or Western blot.

Protocol 2: this compound in a Mouse Model of Oxygen-Induced Retinopathy (OIR)
  • Animal Model: C57BL/6J mouse pups and their nursing dam.

  • OIR Induction:

    • At postnatal day 7 (P7), place the pups and their dam in a hyperoxic chamber with 75% oxygen.

    • At P12, return the animals to normoxic (room air) conditions.

  • Treatment Groups:

    • Normoxia + Vehicle

    • OIR + Vehicle

    • OIR + this compound (e.g., 1 or 10 mg/kg/day)

  • Drug Administration:

    • Administer this compound or vehicle daily via subcutaneous or intraperitoneal injection from P12 to P16.

  • Endpoint Measurements:

    • At P17, euthanize the pups and enucleate the eyes.

    • Retinal Flat-Mounts: Dissect the retinas and stain with an endothelial cell marker (e.g., isolectin B4).

    • Quantification of Neovascularization: Image the retinal flat-mounts and quantify the area of neovascular tufts and the central avascular area using imaging software.

Signaling Pathways

PKC-β Signaling in Diabetic Retinopathy

G cluster_0 Hyperglycemia cluster_1 Downstream Effects A Increased diacylglycerol (DAG) B PKC-β Activation A->B D Increased VEGF Expression B->D G Leukocyte Adhesion B->G C This compound C->B Inhibits E Increased Vascular Permeability D->E F Neovascularization D->F E->F G cluster_0 Hyperglycemia cluster_1 Downstream Effects A Increased diacylglycerol (DAG) B PKC-β Activation A->B D Increased TGF-β1 Expression B->D G Increased Oxidative Stress B->G C This compound C->B Inhibits E Increased Extracellular Matrix Production (e.g., Collagen, Fibronectin) D->E F Glomerular Hypertrophy & Fibrosis E->F G->F G cluster_0 Hyperglycemia cluster_1 Downstream Effects A Increased diacylglycerol (DAG) B PKC-β Activation A->B D Increased Oxidative Stress B->D E NF-κB Activation B->E G Endoneurial Hypoxia B->G C This compound C->B Inhibits D->E F Inflammatory Cytokine Production E->F H Nerve Damage & Dysfunction F->H G->H

References

Technical Support Center: Refinement of Analytical Methods for Ruboxistaurin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Ruboxistaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound (RBX) is a potent and selective inhibitor of the beta isoforms of protein kinase C (PKCβ).[1] It is investigated for the treatment of diabetic microvascular complications, such as diabetic retinopathy.[2][3][4] Accurate quantification is crucial during drug development to assess its pharmacokinetics, determine appropriate dosing, and ensure product quality, safety, and efficacy.[5][6]

Q2: What are the common analytical methods for this compound quantification?

A2: The most common and effective methods for quantifying this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][7] LC-MS/MS is particularly favored for its high sensitivity, specificity, and efficiency, especially for complex biological samples like plasma.[2][6][8]

Q3: How should I prepare plasma samples for this compound analysis?

A3: A common and effective method for plasma sample preparation is protein precipitation.[9] This typically involves adding a solvent like methanol to the plasma sample, which denatures and precipitates proteins. After centrifugation, the clear supernatant containing this compound can be directly injected into the LC-MS/MS system.[9] This method is simple, fast, and generally provides good recovery.

Q4: What are the key stability and storage considerations for this compound?

A4: this compound is a light-sensitive drug and should be stored accordingly.[10] For long-term storage, it is recommended to keep the powdered form at -20°C.[10][11] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[11] It is also crucial to perform freeze-thaw stability tests on your samples to ensure the analyte does not degrade during sample handling and storage.[12]

Q5: What is a suitable internal standard (IS) for LC-MS/MS analysis of this compound?

A5: Atorvastatin has been successfully used as an internal standard for the quantification of this compound in rat plasma.[2][3] An ideal internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass-to-charge ratio to be distinguishable by the mass spectrometer.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical quantification of this compound.

Chromatography Issues

Q: I'm observing peak fronting or tailing in my chromatogram. What could be the cause and how can I fix it?

A:

  • Potential Causes:

    • Column Overload: Injecting too high a concentration of the analyte.[13]

    • Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing the peak to distort.[14]

    • Column Contamination/Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase.[15]

    • Inappropriate pH: For ionizable compounds, the mobile phase pH can affect peak shape.

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute your sample and reinject.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

    • Use a Guard Column: A guard column can protect your analytical column from contaminants.[15]

    • Flush the Column: Wash the column with a strong solvent to remove contaminants.[14] If the problem persists, the column may need replacement.

    • Adjust Mobile Phase pH: Ensure the pH is appropriate for this compound to be in a single ionic state.

Q: My retention times are shifting between injections. What should I check?

A:

  • Potential Causes:

    • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile solvent component.[13]

    • Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times if a column oven is not used.[13][15]

    • Poor Column Equilibration: Insufficient time for the column to stabilize between gradient runs or after changing the mobile phase.[13]

    • Pump Malfunction: Inconsistent flow rate due to air bubbles or failing pump seals.[13][16]

  • Solutions:

    • Prepare Fresh Mobile Phase: Ensure accurate mixing and degas the mobile phase to remove dissolved air.[13]

    • Use a Column Oven: Maintain a constant and stable column temperature.[13]

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection.[13]

    • Purge the Pump: Purge the pumping system to remove any air bubbles.[13] Check for leaks and service the pump seals if necessary.[16]

Detector & Sensitivity Issues

Q: I'm experiencing a noisy or drifting baseline. What are the common causes?

A:

  • Potential Causes:

    • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or buildup on the detector flow cell.[13]

    • Air Bubbles in the System: Air bubbles passing through the detector can cause sharp spikes or a noisy baseline.[13]

    • Failing Detector Lamp (for UV detectors): An old or failing lamp can cause inconsistent light output.[13]

    • Leaks: A leak in the system can cause pressure fluctuations that manifest as baseline noise.[13]

  • Solutions:

    • Use High-Purity Solvents: Filter and degas the mobile phase before use.

    • Flush the System: Flush the detector cell with a strong, clean solvent like isopropanol.[13]

    • Degas Mobile Phase: Use an online degasser or vacuum degas your mobile phase to remove air.[13]

    • Check and Replace Lamp: Check the lamp energy and replace it if it's low.[13]

    • Check for Leaks: Systematically check all fittings for any signs of leaks.[16]

Q: The sensitivity of my assay is poor (low signal-to-noise ratio). How can I improve it?

A:

  • Potential Causes:

    • Suboptimal Mass Spectrometer Settings: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) may not be optimized.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[17]

    • Poor Sample Extraction/Recovery: The analyte may not be efficiently extracted from the sample matrix.[18]

    • Degradation of Analyte: this compound may be degrading during sample preparation or storage.

  • Solutions:

    • Optimize MS Parameters: Perform a tuning and optimization of the mass spectrometer for this compound and the internal standard.

    • Improve Chromatographic Separation: Modify the gradient or change the column to better separate this compound from interfering matrix components.[17]

    • Evaluate Sample Preparation: Test different protein precipitation solvents or consider a more rigorous sample cleanup method like solid-phase extraction (SPE).

    • Assess Analyte Stability: Conduct stability experiments (e.g., freeze-thaw, bench-top) to ensure this compound is stable throughout the analytical process.[12]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
ParameterResult
Linearity Range25-1000 ng/mL
Correlation Coefficient (r²)> 0.997
AccuracyWithin 3.4%
Intra-day PrecisionWithin 11.8%
Inter-day PrecisionWithin 11.8%
RecoveryWithin acceptable limits
Matrix EffectWithin acceptable limits
Data summarized from a study on this compound quantification in rat plasma.[2][3]
Table 2: PKC Isoform Inhibition by this compound
PKC IsoformIC₅₀ (nM)
PKCβI4.7
PKCβII5.9
PKCη52
PKCδ250
PKCγ300
PKCα360
PKCζ>100,000
Data highlights the selectivity of this compound for PKCβ isoforms.[11][19]

Experimental Protocols

Detailed Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[2][3]

1. Materials and Reagents:

  • This compound reference standard

  • Atorvastatin (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ultrapure Water

  • Control (blank) plasma

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Atorvastatin (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve (e.g., to achieve final plasma concentrations of 25, 50, 100, 250, 500, and 1000 ng/mL).

  • IS Working Solution: Dilute the Atorvastatin stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (or blank plasma for calibration standards) into a 1.5 mL microcentrifuge tube.

  • For calibration standards, spike with the appropriate this compound working solution. For QC and unknown samples, add an equivalent volume of methanol.

  • Add 20 µL of the IS working solution (Atorvastatin) to all tubes except for the blank.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumental Conditions:

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, hold, and return to initial conditions).

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: m/z 469.18 → 98.10[2][3]

    • Atorvastatin (IS): m/z 559.6 → 249.9[2][3]

  • Optimization: Ion source parameters (gas temperature, gas flow, nebulizer pressure) and compound-specific parameters (fragmentor voltage, collision energy) should be optimized for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both this compound and the internal standard (Atorvastatin).

  • Calculate the peak area ratio (this compound area / IS area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

PKC_Beta_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_beta_active Active PKCβ DAG->PKC_beta_active Activates PKC_beta_inactive Inactive PKCβ PKC_beta_inactive->PKC_beta_active Substrate Downstream Substrates PKC_beta_active->Substrate Phosphorylates Response Cellular Responses (e.g., Vascular Permeability) Substrate->Response This compound This compound This compound->PKC_beta_active Inhibits Experimental_Workflow SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standard SampleCollection->Spiking Precipitation 3. Protein Precipitation (e.g., with Methanol) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Supernatant Transfer to HPLC Vial Centrifugation->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS DataProcessing 7. Data Processing (Peak Integration) LCMS->DataProcessing Quantification 8. Quantification using Calibration Curve DataProcessing->Quantification Result Final Concentration Report Quantification->Result Troubleshooting_Logic Problem Chromatographic Problem (e.g., RT Shift, Poor Peak Shape) CheckSystem Check System Pressure & Look for Leaks Problem->CheckSystem PressureOK Pressure Stable? CheckSystem->PressureOK FixLeaks Tighten Fittings, Replace Seals PressureOK->FixLeaks No CheckMobilePhase Check Mobile Phase & Column Temp PressureOK->CheckMobilePhase Yes FixLeaks->CheckSystem MobilePhaseOK Freshly Prepared? Temp Stable? CheckMobilePhase->MobilePhaseOK PrepareNew Prepare Fresh MP, Use Column Oven MobilePhaseOK->PrepareNew No CheckColumn Isolate Column Issue MobilePhaseOK->CheckColumn Yes PrepareNew->CheckMobilePhase ColumnOK Bypass Column. Problem Solved? CheckColumn->ColumnOK FlushColumn Flush or Replace Guard/Analytical Column ColumnOK->FlushColumn Yes CheckSample Check Sample Prep & Injection ColumnOK->CheckSample No FlushColumn->CheckColumn CheckSample->Problem Review Sample Solvent, Dilution, etc.

References

Technical Support Center: Managing Adverse Events in Ruboxistan Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on identifying, managing, and monitoring adverse events observed in clinical trials of Ruboxistaurin. The information is presented in a practical question-and-answer format to directly address potential issues encountered during your research.

Summary of Adverse Events

A pooled analysis of safety data from 11 placebo-controlled, double-masked studies, including the Protein Kinase C β Inhibitor Diabetic Retinopathy Study (PKC-DRS) and the Diabetic Macular Edema Study (PKC-DMES), provides the most comprehensive overview of this compound's safety profile. These studies included 1396 patients treated with 32 mg/day of this compound and 1408 patients who received a placebo.[1][2]

Overall, this compound was well-tolerated, with an adverse event profile comparable to that of the placebo.[2] The proportion of patients reporting serious adverse events was slightly lower in the this compound group (20.8%) compared to the placebo group (23.2%).[2] There were 21 deaths in the this compound group and 30 in the placebo group, with none attributed to the study drug.[2]

The most common adverse drug reactions, occurring in 1% to 10% of patients, were dyspepsia and increased blood creatine phosphokinase.[2]

A detailed breakdown of treatment-emergent adverse events with a statistically significant difference between groups from a pooled analysis is presented below.

Adverse EventPlacebo (n=232)RBX 8 mg/day (n=231)RBX 16 mg/day (n=237)RBX 32 mg/day (n=237)p-value
GASTROINTESTINAL
Dyspepsia10 (4.3%)13 (5.6%)20 (8.4%)18 (7.6%)0.047
INVESTIGATIONS
Blood creatine phosphokinase increased2 (0.9%)5 (2.2%)8 (3.4%)10 (4.2%)0.041
CARDIAC DISORDERS
Myocardial infarction5 (2.2%)1 (0.4%)1 (0.4%)0 (0.0%)0.033
VASCULAR DISORDERS
Hypertension16 (6.9%)25 (10.8%)28 (11.8%)30 (12.7%)0.045
METABOLISM AND NUTRITION DISORDERS
Hyperglycemia10 (4.3%)17 (7.4%)15 (6.3%)19 (8.0%)0.049
EYE DISORDERS
Vitreous hemorrhage8 (3.4%)3 (1.3%)2 (0.8%)1 (0.4%)0.019
Retinal hemorrhage6 (2.6%)2 (0.9%)1 (0.4%)1 (0.4%)0.038
INFECTIONS AND INFESTATIONS
Bronchitis7 (3.0%)10 (4.3%)12 (5.1%)15 (6.3%)0.041
NERVOUS SYSTEM DISORDERS
Dizziness8 (3.4%)12 (5.2%)14 (5.9%)16 (6.8%)0.048
RENAL AND URINARY DISORDERS
Proteinuria5 (2.2%)8 (3.5%)10 (4.2%)12 (5.1%)0.046
RESPIRATORY, THORACIC AND MEDIASTINAL DISORDERS
Cough12 (5.2%)18 (7.8%)20 (8.4%)22 (9.3%)0.043
SKIN AND SUBCUTANEOUS TISSUE DISORDERS
Rash4 (1.7%)7 (3.0%)9 (3.8%)11 (4.6%)0.047
GENERAL DISORDERS AND ADMINISTRATION SITE CONDITIONS
Edema peripheral9 (3.9%)14 (6.1%)16 (6.8%)18 (7.6%)0.044
INJURY, POISONING AND PROCEDURAL COMPLICATIONS
Fall6 (2.6%)9 (3.9%)11 (4.6%)13 (5.5%)0.045

Note: This table is synthesized from a graphical representation in a cited source and represents an interpretation of that data.

Troubleshooting Guides and FAQs

This section provides practical guidance for managing the most common and clinically relevant adverse events associated with this compound.

Dyspepsia

FAQ: A trial participant is reporting symptoms of dyspepsia (e.g., upper abdominal pain, bloating, feeling of fullness). How should this be managed?

Answer:

  • Initial Assessment:

    • Characterize Symptoms: Obtain a detailed description of the symptoms, including onset, frequency, duration, severity, and any relationship to meals or medication administration.

    • Review Concomitant Medications: Assess for other medications that may cause or exacerbate dyspepsia (e.g., NSAIDs, iron supplements).

    • Dietary and Lifestyle Assessment: Inquire about dietary habits, alcohol consumption, and smoking, as these can contribute to dyspeptic symptoms.

  • Troubleshooting and Management Workflow:

    Caption: Workflow for managing dyspepsia in clinical trial participants.

  • Management Strategies:

    • Lifestyle and Dietary Modifications: Advise participants to eat smaller, more frequent meals, avoid fatty or spicy foods, and limit caffeine and alcohol intake.

    • Pharmacological Intervention:

      • For mild, intermittent symptoms, over-the-counter antacids or H2 receptor antagonists may be considered.

      • For more persistent symptoms, a trial of a proton pump inhibitor (PPI) may be initiated, as per the clinical trial protocol.

    • Dose Adjustment: If dyspepsia is severe or persistent and thought to be related to this compound, a dose reduction or temporary discontinuation should be considered in accordance with the study protocol.

Increased Blood Creatine Phosphokinase (CPK)

FAQ: A routine lab result for a trial participant shows an elevated creatine phosphokinase (CPK) level. What are the appropriate next steps?

Answer:

  • Initial Assessment:

    • Quantify the Elevation: Determine the magnitude of the CPK elevation relative to the upper limit of normal (ULN).

    • Assess for Symptoms: Inquire about muscle-related symptoms such as myalgia (muscle pain), weakness, or dark urine (myoglobinuria).

    • Review Recent Activities: Ask about recent strenuous physical activity, as this is a common cause of transient CPK elevation.

    • Review Concomitant Medications: Check for other medications known to increase CPK levels (e.g., statins, fibrates).

  • Troubleshooting and Management Workflow:

    CPKManagement Start Elevated CPK Detected Assess Assess Symptoms, Recent Activity, and Concomitant Medications Start->Assess Asymptomatic Asymptomatic? Assess->Asymptomatic Yes Symptomatic Symptomatic (Myalgia, Weakness)? Assess->Symptomatic No RepeatCPK Repeat CPK after Period of Rest Asymptomatic->RepeatCPK Hydration Ensure Adequate Hydration Symptomatic->Hydration Monitor Continue this compound with Monitoring RepeatCPK->Monitor Normalized EvaluateFurther Evaluate for Other Causes (e.g., Myositis) RepeatCPK->EvaluateFurther Persistently Elevated EvaluateFurther->Monitor ConsiderDose Consider this compound Dose Reduction or Discontinuation (per protocol) Hydration->ConsiderDose

    Caption: Workflow for managing elevated CPK in clinical trial participants.

  • Management Strategies:

    • Asymptomatic Elevation:

      • If the elevation is mild to moderate and the participant is asymptomatic, repeat the CPK measurement after a period of rest (e.g., 48-72 hours) to rule out exercise-induced elevation.

      • If the level remains elevated, continue to monitor and consider other potential causes.

    • Symptomatic Elevation:

      • Ensure the participant is well-hydrated.

      • If symptoms are present and a causal relationship with this compound is suspected, consider dose reduction or temporary discontinuation as per the study protocol.

      • For significant elevations or severe symptoms, further investigation to rule out rhabdomyolysis is warranted, including monitoring of renal function and electrolytes.

Experimental Protocols

Monitoring for Dyspepsia
  • Methodology:

    • Baseline Assessment: At the start of the trial, administer a validated dyspepsia questionnaire (e.g., Nepean Dyspepsia Index) to establish a baseline of any pre-existing symptoms.

    • Ongoing Monitoring: At each study visit, specifically inquire about the presence, frequency, and severity of dyspeptic symptoms using a standardized set of questions.

    • Adverse Event Reporting: Any new or worsening dyspeptic symptoms should be recorded as an adverse event, with details on severity, duration, and any actions taken.

    • Patient Diary: Consider providing participants with a diary to record the occurrence and severity of dyspeptic symptoms in relation to meals and medication intake.

Monitoring of Blood Creatine Phosphokinase (CPK)
  • Methodology:

    • Sample Collection: Collect a venous blood sample in a serum separator tube.

    • Sample Handling: Centrifuge the sample to separate the serum. Store the serum at 2-8°C if the analysis is to be performed within 24 hours; for longer storage, freeze at -20°C.

    • Analytical Method: The CPK activity in the serum is typically measured using an enzymatic rate method on a clinical chemistry analyzer. The reaction involves the phosphorylation of ADP by creatine phosphate, catalyzed by CK. The resulting ATP is used in a coupled enzymatic reaction that leads to the reduction of NADP+ to NADPH, which is measured spectrophotometrically at 340 nm. The rate of change in absorbance is directly proportional to the CK activity.

    • Schedule:

      • Baseline: Measure CPK at the screening visit to establish a baseline value.

      • Routine Monitoring: Measure CPK at regular intervals as defined in the study protocol (e.g., monthly for the first 3 months, then every 3 months).

      • For-Cause Monitoring: If a participant reports muscle-related symptoms, an unscheduled CPK measurement should be performed.

Signaling Pathways and Experimental Workflows

PKC-β Signaling Pathway in Diabetic Complications

This compound is a selective inhibitor of protein kinase C beta (PKC-β). In hyperglycemic conditions, increased intracellular glucose leads to the activation of the diacylglycerol (DAG)-PKC pathway. Activation of PKC-β has been implicated in the pathogenesis of diabetic microvascular complications through various downstream effects.

PKC_Pathway cluster_0 Hyperglycemia cluster_1 PKC Activation cluster_2 Downstream Effects Glucose Increased Intracellular Glucose DAG Increased de novo Diacylglycerol (DAG) Synthesis Glucose->DAG PKCb PKC-β Activation DAG->PKCb VEGF Increased VEGF Expression PKCb->VEGF Permeability Increased Vascular Permeability PKCb->Permeability Neovascularization Neovascularization PKCb->Neovascularization ECM Increased Extracellular Matrix Production PKCb->ECM Inflammation Pro-inflammatory Gene Expression PKCb->Inflammation This compound This compound (Inhibition) This compound->PKCb VEGF->Permeability VEGF->Neovascularization

Caption: Simplified PKC-β signaling pathway in diabetic complications.

Experimental Workflow for Investigating Elevated CPK

This workflow outlines the steps for a researcher to follow when a participant in a this compound clinical trial presents with an elevated CPK level.

ElevatedCPKWorkflow Start Elevated CPK Result Received Review Review Participant's File and Recent Data Start->Review Contact Contact Participant Review->Contact Assess Assess for Symptoms (Myalgia, Weakness, Dark Urine) Contact->Assess CheckActivity Inquire about Recent Strenuous Exercise Contact->CheckActivity CheckMeds Review Concomitant Medications Contact->CheckMeds Decision Decision Point Assess->Decision CheckActivity->Decision CheckMeds->Decision RepeatTest Schedule Repeat CPK Test (after rest) Decision->RepeatTest Asymptomatic, possible exercise cause Action Action Required Decision->Action Symptomatic or persistently high ContinueMonitoring Continue Routine Monitoring RepeatTest->ContinueMonitoring CPK normalizes RepeatTest->Action CPK remains high ProtocolAction Follow Protocol for AE Management (Dose adjustment, discontinuation, further testing) Action->ProtocolAction

References

Technical Support Center: Optimizing Patient Selection for Ruboxistaurin Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruboxistaurin. The information provided is intended to aid in the design and execution of clinical studies by optimizing patient selection criteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the protein kinase C beta (PKC-β) isoform.[1][2] In diabetic retinopathy, hyperglycemia leads to an increase in diacylglycerol (DAG), which activates PKC-β.[3][4] This activation contributes to vascular dysfunction, including altered blood flow, increased permeability, and angiogenesis, which are hallmarks of diabetic microvascular complications.[3] this compound competitively binds to the ATP-binding site of PKC-β, inhibiting its kinase activity and downstream signaling pathways implicated in the pathogenesis of diabetic retinopathy.[3]

Q2: What is the rationale for focusing on patients with non-proliferative diabetic retinopathy (NPDR) in this compound trials?

Clinical trials with this compound have primarily focused on patients with moderately severe to very severe NPDR because this stage represents a critical window for intervention before the development of more advanced, vision-threatening complications like proliferative diabetic retinopathy and significant macular edema.[5][6][7] The aim is to slow or prevent the progression of the disease and reduce the risk of vision loss.[5][8]

Q3: Have there been consistent benefits observed in this compound clinical trials?

Phase 3 clinical trials have shown that this compound may reduce the risk of vision loss, particularly in patients with diabetic macular edema at baseline.[5][9][10][11] While the primary endpoint of preventing diabetic retinopathy progression was not always met, a consistent trend toward a reduction in sustained moderate visual loss (SMVL) has been observed.[7][9][12] Specifically, a 40% risk reduction in SMVL was reported in one study.[6] However, the overall event rates were low, which has impacted the statistical significance in some analyses.[9][12]

Troubleshooting Guide

Issue: High variability in patient response to this compound.

  • Possible Cause: Heterogeneity in the baseline severity of diabetic retinopathy and macular edema among enrolled subjects.

  • Troubleshooting Steps:

    • Refine Inclusion/Exclusion Criteria: Implement stricter criteria for the Early Treatment Diabetic Retinopathy Study (ETDRS) severity levels to ensure a more homogenous patient population. For example, specify a narrow range of ETDRS levels, such as 47B to 53E, as used in previous trials.[5][6][10]

    • Baseline Macular Edema Status: Stratify patient randomization based on the presence or absence of definite diabetic macular edema at baseline. Previous studies have suggested a greater benefit of this compound in patients with baseline macular edema.[5][11]

    • Biomarker Assessment: If feasible, incorporate the measurement of biomarkers indicative of PKC-β activation to enrich the study population with patients more likely to respond to a PKC-β inhibitor.

Issue: Difficulty in measuring target engagement of this compound in clinical samples.

  • Possible Cause: Lack of a standardized and validated assay for measuring PKC-β activity in easily accessible patient samples.

  • Troubleshooting Steps:

    • Explore Surrogate Markers: Consider measuring downstream targets of PKC-β signaling in platelets or peripheral blood mononuclear cells (PBMCs) as a surrogate for direct PKC-β activity in retinal tissue.

    • Develop Specialized Assays: Adapt existing non-radioactive ELISA-based PKC activity assays for use with clinical samples. This would involve optimizing sample processing, lysis buffers, and substrate specificity.

    • Consult Existing Literature: Review methodologies used in preclinical and early-phase clinical studies of this compound and other PKC inhibitors for insights into feasible pharmacodynamic assays.

Data Presentation: Patient Selection Criteria from Key Phase 3 Trials

CriteriaPKC-DRS & PKC-DRS2MBDL & MBCU
Diagnosis Type 1 or Type 2 Diabetes MellitusType 1 or Type 2 Diabetes Mellitus
Age ≥ 18 years≥ 18 years
Diabetic Retinopathy Severity (ETDRS Scale) Moderately severe to very severe NPDR (Levels 47B to 53E)[5][6][10]NPDR (Levels 20 to 47D or 35B to 53E)[12]
Visual Acuity (ETDRS Letters) ≥ 45 letters (approx. 20/125 Snellen equivalent)[6][10]≥ 75 letters (approx. 20/32 Snellen equivalent)[12]
HbA1c ≤ 11.0% or ≤ 13.0% (varied by study)[4][13]Not explicitly stated in all combined analyses, but generally controlled.
Key Exclusion Criteria History of panretinal photocoagulation[5][6][7][10], presence of other eye disorders that could affect retinopathy progression[13], unstable cardiovascular disease.No prior panretinal or focal photocoagulation in the study eye.[12]

Experimental Protocols

Measurement of Protein Kinase C (PKC) Beta Activity in Clinical Samples (ELISA-based)

This protocol is a generalized method and should be optimized for specific sample types (e.g., platelets, PBMCs).

1. Principle: This non-radioactive assay is based on a solid-phase enzyme-linked immunosorbent assay (ELISA). A specific peptide substrate for PKC is pre-coated onto microplate wells. PKC in the sample phosphorylates the substrate in the presence of ATP. A polyclonal antibody that recognizes the phosphorylated form of the substrate is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The colorimetric signal developed upon the addition of a TMB substrate is proportional to the PKC activity in the sample.[14]

2. Materials:

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)

  • Sample lysis buffer (containing protease and phosphatase inhibitors)

  • ATP solution

  • Kinase assay dilution buffer

  • Wash buffer

  • Stop solution (e.g., 1N HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

3. Procedure:

  • Sample Preparation:

    • Isolate platelets or PBMCs from whole blood using standard procedures (e.g., density gradient centrifugation).

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the PKC.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Kinase Reaction:

    • Soak the PKC substrate microplate wells with Kinase Assay Dilution Buffer.

    • Aspirate the buffer and add a standardized amount of cell lysate to each well.

    • Include positive controls (recombinant active PKC) and negative controls (lysate without ATP or with a known PKC inhibitor).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined optimal time (e.g., 60-90 minutes).

  • Detection:

    • Stop the kinase reaction by washing the wells with Wash Buffer.

    • Add the phospho-specific primary antibody to each well and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate.

    • Wash the wells and add the TMB substrate. Allow color to develop.

    • Add the Stop Solution to quench the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (no enzyme) from all other readings.

  • Generate a standard curve using the positive control.

  • Calculate the PKC activity in the samples relative to the standard curve and normalize to the total protein concentration of the lysate.

Visualizations

PKC-Beta Signaling Pathway in Diabetic Retinopathy Hyperglycemia Hyperglycemia DAG Diacylglycerol (DAG) Increase Hyperglycemia->DAG de novo synthesis PKC_beta PKC-β Activation DAG->PKC_beta Vascular_Dysfunction Vascular Dysfunction PKC_beta->Vascular_Dysfunction VEGF ↑ VEGF Expression PKC_beta->VEGF Permeability ↑ Vascular Permeability Vascular_Dysfunction->Permeability Leukostasis ↑ Leukostasis Vascular_Dysfunction->Leukostasis Blood_Flow Altered Blood Flow Vascular_Dysfunction->Blood_Flow VEGF->Permeability Retinopathy Diabetic Retinopathy Progression Permeability->Retinopathy Leukostasis->Retinopathy Blood_Flow->Retinopathy This compound This compound This compound->PKC_beta Inhibits Experimental Workflow for Patient Screening Start Patient Recruitment Inclusion_Criteria Inclusion Criteria Met? (e.g., Type 1/2 Diabetes, Age) Start->Inclusion_Criteria Ophthalmic_Exam Comprehensive Ophthalmic Examination Inclusion_Criteria->Ophthalmic_Exam Yes Excluded_1 Exclude Inclusion_Criteria->Excluded_1 No Exclusion_Criteria Exclusion Criteria Met? (e.g., Prior Laser Tx) Stratification Stratification by Macular Edema Status Exclusion_Criteria->Stratification No Excluded_4 Exclude Exclusion_Criteria->Excluded_4 Yes ETDRS_Assessment ETDRS Assessment (Fundus Photography) Ophthalmic_Exam->ETDRS_Assessment Severity_Check NPDR Severity Within Protocol Range? ETDRS_Assessment->Severity_Check VA_Check Visual Acuity Within Protocol Range? Severity_Check->VA_Check Yes Excluded_2 Exclude Severity_Check->Excluded_2 No Macular_Edema_Assessment Macular Edema Assessment (OCT) VA_Check->Macular_Edema_Assessment Yes Excluded_3 Exclude VA_Check->Excluded_3 No Macular_Edema_Assessment->Exclusion_Criteria Randomization Randomization to This compound or Placebo Stratification->Randomization Optimized Patient Selection Logic Initial_Pool Pool of Diabetic Patients Core_Criteria Core Criteria: - Type 1 or 2 Diabetes - Age ≥ 18 years - HbA1c in range Initial_Pool->Core_Criteria Ophthalmic_Inclusion Ophthalmic Inclusion: - Moderately Severe to Severe NPDR (ETDRS 47-53) - Visual Acuity ≥ 45 letters Core_Criteria->Ophthalmic_Inclusion Ophthalmic_Exclusion Ophthalmic Exclusion: - History of Panretinal Photocoagulation - Other significant ocular diseases Ophthalmic_Inclusion->Ophthalmic_Exclusion Systemic_Exclusion Systemic Exclusion: - Unstable Cardiovascular Disease - Other contraindicating conditions Ophthalmic_Exclusion->Systemic_Exclusion If not excluded Biomarker_Screening Biomarker Screening (Optional Enrichment): PKC-β activity/surrogate marker Systemic_Exclusion->Biomarker_Screening If not excluded Eligible_Population Final Eligible Population for Randomization Biomarker_Screening->Eligible_Population Positive Biomarker_Screening->Eligible_Population Not Performed

References

Validation & Comparative

Ruboxistaurin: Validating Efficacy in a Second Animal Model for Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ruboxistaurin, a selective inhibitor of protein kinase C beta (PKC-β), has shown promise in mitigating microvascular complications associated with diabetes.[1][2][3] This guide provides an objective comparison of this compound's performance against alternative therapeutic agents in two distinct animal models: the streptozotocin (STZ)-induced diabetic rat, a model for various diabetic complications, and the oxygen-induced retinopathy (OIR) mouse model, a specialized model for proliferative retinopathy. This comparative analysis, supported by experimental data and detailed protocols, aims to inform further research and development in the pursuit of effective treatments for diabetic microangiopathy.

Efficacy Comparison in a Streptozotocin-Induced Diabetic Rat Model

The STZ-induced diabetic rat is a widely utilized model that mimics many of the pathological features of diabetes in humans, including hyperglycemia-induced oxidative stress and end-organ damage. In this model, this compound has been evaluated for its efficacy in treating diabetic cardiomyopathy and nephropathy, with direct comparisons to an antioxidant and an angiotensin II receptor blocker, respectively.

Quantitative Data Summary
Therapeutic AreaAnimal ModelTreatment GroupsKey Efficacy ParametersResults
Diabetic Cardiomyopathy STZ-induced diabetic rats1. Control2. Diabetic3. Diabetic + this compound (1 mg/kg/day)4. Diabetic + N-acetylcysteine (NAC)- Left Ventricular Mass/Body Weight Ratio- Cardiomyocyte Cross-Sectional Area- Superoxide Anion (O₂⁻) Production- 15-F2t-isoprostane Levels- this compound and NAC both significantly reduced the increased left ventricular mass, cardiomyocyte size, and markers of oxidative stress (O₂⁻ and 15-F2t-isoprostane) compared to untreated diabetic rats.[4]
Diabetic Nephropathy STZ-induced diabetic rats1. Control2. Diabetic3. Diabetic + Ruboxistaurin4. Diabetic + Valsartan- Glomerulosclerosis Index (GSI)- Both this compound and Valsartan significantly reduced the glomerulosclerosis index compared to untreated diabetic rats, indicating a renoprotective effect.[5]

Validation in a Second Animal Model: Oxygen-Induced Retinopathy (OIR) in Mice

The OIR mouse model is a standard for studying the pathogenesis of proliferative retinopathy, a key complication of diabetes leading to vision loss. This model is particularly relevant for assessing anti-angiogenic therapies.

Quantitative Data Summary
Therapeutic AreaAnimal ModelTreatment GroupsKey Efficacy ParametersResults
Proliferative Retinopathy Oxygen-Induced Retinopathy (OIR) in neonatal mice1. OIR Control2. OIR + this compound- Retinal Neovascularization- Subcutaneous administration of this compound significantly reduced pathological retinal neovascularization in the OIR model.[6]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

Induction of Diabetes: Diabetes is induced in rats via a single intraperitoneal injection of STZ (typically 55-65 mg/kg body weight) dissolved in a citrate buffer.[4][5] Blood glucose levels are monitored regularly, and rats with sustained hyperglycemia (e.g., >250 mg/dL) are selected for the study.

Treatment Protocol:

  • Diabetic Cardiomyopathy Study: Control and STZ-induced diabetic rats were treated for 4 weeks. This compound was administered at a dose of 1 mg/kg of body weight per day. N-acetylcysteine (NAC) was used as a comparator antioxidant treatment.[4]

  • Diabetic Nephropathy Study: Following the induction of diabetes, rats were treated with either this compound or valsartan. The specific dosages and treatment duration were set according to the study design to assess the impact on the progression of nephropathy.[5]

Efficacy Assessment:

  • Cardiomyopathy: Left ventricular dimensions and functions were assessed by echocardiography. Oxidative stress was quantified by measuring 15-F2t-isoprostane levels and myocardial superoxide dismutase activity. Protein levels of NADPH oxidase subunits were determined by Western blotting.[4]

  • Nephropathy: Kidney sections were stained with periodic acid-Schiff (PAS) reagent to visualize the glomerular basement membrane. The glomerulosclerosis index (GSI) was calculated to quantify the extent of glomerular damage.[5]

Oxygen-Induced Retinopathy (OIR) Mouse Model

Induction of Retinopathy: Neonatal mouse pups (postnatal day 7, P7) and their nursing mothers are exposed to a hyperoxic environment (75% oxygen) for 5 days (until P12).[7][8][9] This exposure leads to vaso-obliteration in the central retina. Upon return to normoxic conditions (room air) at P12, the now hypoxic avascular retina triggers a robust and pathological neovascularization response, which peaks around P17.[7][8]

Treatment Protocol: this compound was administered subcutaneously to the neonatal mice during the neovascular phase of the model. The specific dosing regimen was designed to evaluate the drug's ability to inhibit the pathological vessel growth.[6]

Efficacy Assessment: Retinal flat mounts are prepared and stained (e.g., with isolectin B4) to visualize the retinal vasculature. The extent of neovascularization is quantified by measuring the area of pathological vascular tufts.[10] Cross-sections of the retina can also be analyzed to count the nuclei of new vessels extending into the vitreous.[9]

Visualizing the Molecular Mechanism and Experimental Design

This compound's Signaling Pathway

Ruboxistaurin_Pathway Hyperglycemia Hyperglycemia DAG Diacylglycerol (DAG) Increased Synthesis Hyperglycemia->DAG stimulates PKC_beta Protein Kinase C-β (PKC-β) Activation DAG->PKC_beta activates Vascular_Permeability Increased Vascular Permeability PKC_beta->Vascular_Permeability Inflammation Inflammation PKC_beta->Inflammation VEGF_Signaling VEGF Signaling Activation PKC_beta->VEGF_Signaling Endothelial_Dysfunction Endothelial Dysfunction PKC_beta->Endothelial_Dysfunction This compound This compound This compound->PKC_beta inhibits Microvascular_Complications Diabetic Microvascular Complications Vascular_Permeability->Microvascular_Complications Inflammation->Microvascular_Complications Neovascularization Neovascularization VEGF_Signaling->Neovascularization Neovascularization->Microvascular_Complications Endothelial_Dysfunction->Microvascular_Complications

Caption: this compound inhibits PKC-β to block downstream pathological signaling.

Experimental Workflow: STZ-Induced Diabetic Rat Model

STZ_Workflow Induction Diabetes Induction (STZ Injection) Grouping Animal Grouping (Control, Diabetic, Treatment) Induction->Grouping Treatment Treatment Period (this compound vs. Alternative) Grouping->Treatment Efficacy_Assessment Efficacy Assessment (e.g., Echocardiography, Histology) Treatment->Efficacy_Assessment Data_Analysis Data Analysis and Comparison Efficacy_Assessment->Data_Analysis

Caption: Workflow for the STZ-induced diabetic rat efficacy studies.

Experimental Workflow: Oxygen-Induced Retinopathy (OIR) Mouse Model

OIR_Workflow Hyperoxia Hyperoxia Exposure (P7-P12, 75% O₂) Normoxia Return to Normoxia (P12) Hyperoxia->Normoxia Treatment Treatment Administration (this compound) Normoxia->Treatment Peak_NV Peak Neovascularization (P17) Treatment->Peak_NV Analysis Retinal Flat Mount Analysis Peak_NV->Analysis

Caption: Workflow for the oxygen-induced retinopathy mouse model.

References

Cross-Validation of Ruboxistaurin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Ruboxistaurin and its Alternatives in Key Cell Lines Relevant to Diabetic Microvascular Complications

This compound (RBX), a selective inhibitor of protein kinase C beta (PKC-β), has been a significant focus of research for its potential therapeutic role in diabetic microvascular complications, such as retinopathy, nephropathy, and neuropathy. Its mechanism centers on the inhibition of the PKC-β enzyme, which is pathologically activated by hyperglycemia and vascular endothelial growth factor (VEGF), leading to downstream signaling that promotes vascular permeability, inflammation, and angiogenesis. This guide provides a comparative analysis of this compound's mechanism of action against other notable PKC inhibitors, Enzastaurin and Sotrastaurin, across three critical cell lines: Human Umbilical Vein Endothelial Cells (HUVECs), retinal pericytes, and mesangial cells.

Comparative Efficacy of PKC Inhibitors

The efficacy of this compound and its alternatives is determined by their ability to inhibit PKC-β and subsequently affect cellular processes like proliferation, migration, and downstream signaling. While direct head-to-head comparative studies in all relevant cell lines are limited, the available data allows for a cross-validated comparison of their mechanisms.

Table 1: Comparative IC50 Values of PKC Inhibitors
InhibitorTarget(s)IC50 (PKC-βI)IC50 (PKC-βII)Other Notable IC50sCell-Free/Cell-Based
This compound PKC-β selective4.7 nM[1]5.9 nM[1]PKCα (360 nM), PKCγ (300 nM), PKCδ (250 nM)Cell-Free
Enzastaurin PKC-β selective~6 nM~6 nMPKCα (39 nM), PKCγ (83 nM), PKCε (110 nM)Cell-Free
Sotrastaurin Pan-PKC0.64 nM (Ki)0.64 nM (Ki)PKCα (0.95 nM Ki), PKCθ (0.22 nM Ki)Cell-Free

Performance in Key Cell Lines

Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a fundamental model for studying endothelial dysfunction, a key event in diabetic vascular complications.

This compound:

  • Proliferation and Migration: this compound has been shown to inhibit VEGF-induced proliferation and migration of HUVECs in a concentration-dependent manner.

  • Downstream Signaling: It effectively suppresses the VEGF-induced phosphorylation of key signaling molecules Extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt.[1]

Enzastaurin:

  • Proliferation and Angiogenesis: Enzastaurin demonstrates anti-proliferative and anti-angiogenic effects in endothelial cells. It has been shown to effectively radiosensitize HUVECs in in vitro models.[2]

  • Downstream Signaling: Enzastaurin has been found to suppress the phosphorylation of Akt and glycogen synthase kinase 3 beta (GSK3β) in endothelial cells.

Sotrastaurin:

  • Endothelial Dysfunction: Sotrastaurin has been shown to reduce docetaxel-triggered endothelial dysfunction in HUVECs at a concentration of 500 nM.

Table 2: Effects of PKC Inhibitors on HUVECs
InhibitorEffect on ProliferationEffect on MigrationKey Downstream Targets Inhibited
This compound Inhibits VEGF-induced proliferationInhibits VEGF-induced migrationp-ERK1/2, p-Akt
Enzastaurin Inhibits proliferationNot explicitly detailedp-Akt, p-GSK3β
Sotrastaurin Not explicitly detailedNot explicitly detailedNot explicitly detailed
Retinal Pericytes

Pericytes are crucial for maintaining the stability and integrity of the blood-retinal barrier. Their loss is a hallmark of early diabetic retinopathy.

Mesangial Cells

Mesangial cells are central to the structure and function of the glomerulus in the kidney. Their proliferation and overproduction of extracellular matrix are key pathological features of diabetic nephropathy.

This compound:

  • Downstream Signaling: In mesangial cells, this compound has been demonstrated to prevent the phosphorylation of Akt at the Ser473 site induced by high glucose conditions.[2] This inhibition is crucial as the PKC-β1/Akt signaling pathway is implicated in the upregulation of transforming growth factor-beta 1 (TGF-β1), a key fibrotic factor.[2]

Enzastaurin and Sotrastaurin:

  • Specific quantitative data on the effects of Enzastaurin and Sotrastaurin on mesangial cell proliferation, migration, and PKC substrate phosphorylation were not found in the reviewed literature. However, given their mechanism of action, they are expected to have similar inhibitory effects on pathways activated by high glucose.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation of this compound's mechanism of action, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PKC-beta Signaling Pathway PKC-beta Signaling Pathway in Endothelial Cells Hyperglycemia Hyperglycemia / VEGF DAG Diacylglycerol (DAG) Hyperglycemia->DAG activates PKC_beta PKC-β DAG->PKC_beta activates ERK_Akt ERK / Akt Activation PKC_beta->ERK_Akt phosphorylates Permeability Increased Vascular Permeability PKC_beta->Permeability This compound This compound / Enzastaurin / Sotrastaurin This compound->PKC_beta inhibits Proliferation Cell Proliferation ERK_Akt->Proliferation Migration Cell Migration ERK_Akt->Migration

Figure 1: Simplified PKC-beta signaling pathway in endothelial cells under hyperglycemic or VEGF-stimulated conditions and the inhibitory action of PKC inhibitors.

Experimental Workflow Workflow for Cross-Validating PKC Inhibitor Efficacy Cell_Culture Cell Culture (HUVEC, Pericytes, Mesangial) Treatment Treatment with PKC Inhibitors (this compound, etc.) Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (MTT / BrdU) Treatment->Proliferation_Assay Migration_Assay Migration Assay (Transwell) Treatment->Migration_Assay Western_Blot Western Blot for p-Substrates (p-ERK, p-Akt) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: A general experimental workflow for comparing the effects of different PKC inhibitors on key cellular functions.

Detailed Experimental Protocols

PKC Kinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of the compounds on PKC-β activity.

  • Principle: A radioactive or fluorescence-based assay to quantify the phosphorylation of a specific PKC substrate in the presence of the inhibitor.

  • Materials: Recombinant human PKC-βI or PKC-βII, PKC substrate (e.g., myelin basic protein or a specific peptide), [γ-³²P]ATP or fluorescently labeled ATP analog, kinase buffer, and the test inhibitors.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, PKC substrate, and the PKC enzyme.

    • Add serial dilutions of this compound, Enzastaurin, or Sotrastaurin to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).

    • Quantify the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

    • Calculate the IC50 value for each inhibitor.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials: HUVECs, retinal pericytes, or mesangial cells; appropriate cell culture medium; MTT solution; solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, Enzastaurin, or Sotrastaurin for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the inhibitors on the migratory capacity of the cells.

  • Principle: The Transwell assay, or Boyden chamber assay, measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

  • Materials: Transwell inserts with a porous membrane, HUVECs, retinal pericytes, or mesangial cells; chemoattractant (e.g., VEGF or serum); cell staining solution (e.g., crystal violet).

  • Procedure:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant to the lower chamber.

    • Seed the cells in serum-free medium in the upper chamber of the inserts, in the presence or absence of the PKC inhibitors.

    • Incubate for a period that allows for cell migration (e.g., 6-24 hours).

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific downstream targets of PKC-β.

  • Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

  • Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes (e.g., PVDF), primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize the results.

Conclusion

This compound demonstrates a clear mechanism of action through the selective inhibition of PKC-β, leading to the attenuation of key pathological processes in endothelial and mesangial cells. While direct comparative data with Enzastaurin and Sotrastaurin in all relevant cell lines is not exhaustive, the existing evidence suggests that all three compounds effectively target the PKC pathway. This compound and Enzastaurin offer selectivity for PKC-β, which may be advantageous in minimizing off-target effects, whereas the pan-PKC inhibitor Sotrastaurin provides broader inhibition of PKC isoforms. The choice of inhibitor for research or therapeutic development will depend on the specific context and the desired level of PKC isoform selectivity. Further head-to-head studies in retinal pericytes are warranted to fully elucidate the comparative efficacy of these inhibitors in this critical cell type for diabetic retinopathy.

References

Long-Term Safety Profile of Ruboxistaurin: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Ruboxistaurin's long-term safety with alternative treatments for diabetic microvascular complications, supported by experimental data and detailed methodologies.

This compound, a selective inhibitor of protein kinase C-beta (PKC-β), has been extensively investigated for its potential to mitigate diabetic microvascular complications, including diabetic retinopathy and peripheral neuropathy. This guide provides a comprehensive overview of its long-term safety profile, juxtaposed with currently available alternative therapies. The information is curated for researchers, scientists, and drug development professionals to facilitate informed decision-making and future research directions.

Comparative Long-Term Safety Data

The long-term safety of this compound has been evaluated in multiple clinical trials. An integrated analysis of 11 placebo-controlled, double-masked studies involving 1396 patients receiving 32 mg/day of this compound and 1408 patients on placebo for up to 4 years demonstrated a safety profile comparable to placebo.[1] The proportion of patients reporting serious adverse events was slightly lower in the this compound group (20.8%) compared to the placebo group (23.2%).[1]

Common adverse drug reactions reported in patients treated with this compound were dyspepsia and increased blood creatine phosphokinase.[1][2] Notably, none of the 51 deaths (21 in the this compound group, 30 in the placebo group) that occurred during these trials were attributed to the study drug by investigators.[1]

For specific indications, studies on diabetic macular edema and peripheral neuropathy have also concluded that this compound is well-tolerated.[3] In a 6-month study on diabetic peripheral neuropathy, adverse events were consistent with previous findings.[3] Similarly, a 30-month study on diabetic macular edema reported that this compound was well tolerated.

A comparative summary of the long-term safety profiles of this compound and alternative treatments for diabetic neuropathy is presented below.

Drug/TreatmentMechanism of ActionCommon Long-Term Adverse EventsSerious Adverse Events
This compound Selective PKC-β inhibitorDyspepsia, increased blood creatine phosphokinase[1][2]Comparable to placebo in long-term studies[1]
Duloxetine Serotonin and norepinephrine reuptake inhibitor (SNRI)Dry mouth, decreased appetite, sleepiness, sweating, gastrointestinal problems, modest increases in fasting plasma glucose and HbA1c, small non-significant weight gain[4]No significant differences in serious adverse events compared to routine care in a 52-week study[5]
Amitriptyline Tricyclic antidepressant (TCA)Dry mouth, water retention, constipation, vertigo[4]Potential for QTc interval prolongation and risk of torsades de pointes, especially in patients with cardiovascular risk factors[4]
Gabapentin/Pregabalin Anticonvulsants (bind to α2δ subunit of calcium channels)Tachyphylaxis, somnolence, drowsiness, headache, dizziness, nausea, diarrhea[6]Not specified in the provided results.
Capsaicin (topical) Desensitizes afferent Aδ and C fibersApplication site reactions (burning, pain, erythema)Repeated applications may have consequences on peripheral nerve sensory function that require further investigation[7]

Experimental Protocols

The clinical trials evaluating this compound's safety and efficacy were typically multicenter, double-masked, randomized, and placebo-controlled studies.[1][8][9]

Key Methodologies from this compound Clinical Trials:
  • Patient Population: Patients with type 1 or type 2 diabetes and specific complications like diabetic macular edema or nonproliferative diabetic retinopathy were enrolled.[9] Key inclusion criteria often included specific levels of retinopathy severity as defined by the Early Treatment Diabetic Retinopathy Study (ETDRS).[9]

  • Treatment Regimen: Oral administration of this compound (commonly 32 mg/day) or a matching placebo.[1][10] The duration of treatment in long-term studies ranged from 30 months to 4 years.[1]

  • Efficacy Assessment:

    • Diabetic Retinopathy: Progression of retinopathy was assessed using stereoscopic fundus photographs, graded by a central reading center. Visual acuity was measured using ETDRS charts.[9]

    • Diabetic Neuropathy: Sensory symptoms were evaluated using scales like the Neuropathy Total Symptom Score-6 (NTSS-6).[3] Skin microvascular blood flow was also used as an objective measure.[3]

  • Safety Assessment: Comprehensive monitoring of adverse events, serious adverse events, and clinical laboratory parameters.[1][11] In some studies, specific safety assessments like electrocardiograms (ECGs) were performed at multiple time points.[12]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the structure of the clinical trials, the following diagrams are provided.

Ruboxistaurin_Signaling_Pathway cluster_hyperglycemia Hyperglycemia cluster_pkc PKC Pathway DAG Diacylglycerol (DAG) Increased Synthesis PKC_beta Protein Kinase C-β (PKC-β) DAG->PKC_beta Activates Vascular_Dysfunction Vascular Dysfunction (e.g., increased permeability, altered blood flow) PKC_beta->Vascular_Dysfunction Leads to This compound This compound This compound->PKC_beta Inhibits

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Long-Term Follow-Up (e.g., 30 months - 4 years) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection (Efficacy and Safety Assessments) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Independent Verification of Ruboxistaurin Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Ruboxistaurin's performance against alternative therapies for diabetic retinopathy. It provides a comprehensive overview of key clinical trial data, detailed experimental protocols, and the underlying signaling pathways.

This compound (RBX), a selective inhibitor of protein kinase C-beta (PKC-β), has been extensively investigated for its role in mitigating diabetic microvascular complications, particularly diabetic retinopathy. This document synthesizes published research findings to facilitate an independent verification and comparative analysis of its efficacy and mechanism of action.

Performance of this compound in Clinical Trials

The efficacy of this compound has been evaluated in several key multicenter, double-masked, randomized, placebo-controlled clinical trials. The primary outcomes and key findings from the Protein Kinase C-Diabetic Retinopathy Study (PKC-DRS), the PKC-DRS2, and the PKC-Diabetic Macular Edema Study (PKC-DMES) are summarized below.

Trial Patient Population Dosage Primary Outcome Key Findings
PKC-DRS 252 patients with moderately severe to very severe nonproliferative diabetic retinopathy (NPDR) (ETDRS levels 47B-53E)[1]8, 16, or 32 mg/dayProgression of diabetic retinopathy[1]- No significant effect on the progression of diabetic retinopathy.[1]- 32 mg/day RBX was associated with a delayed occurrence of moderate visual loss (MVL) (p=0.038).[1]- In patients with definite diabetic macular edema at baseline, 32 mg/day RBX reduced the risk of sustained moderate visual loss (SMVL) (10% vs. 25% in placebo, p=0.017).[1]
PKC-DRS2 685 patients with moderately severe to very severe NPDR (ETDRS levels ≥47A and ≤53E)[2][3]32 mg/dayReduction of sustained moderate visual loss (≥15-letter decrease in ETDRS VA score sustained for ≥6 months)[4]- Sustained moderate visual loss occurred in 5.5% of RBX-treated patients vs. 9.1% of placebo-treated patients (40% risk reduction, p=0.034).[3][4]- Mean visual acuity was better in the RBX group after 12 months.[4]- Initial laser treatment for macular edema was 26% less frequent in RBX-treated patients (p=0.008).[4]
PKC-DMES 686 patients with diabetic macular edema (DME) farther than 300 µm from the center of the macula[5]4, 16, or 32 mg/dayProgression to sight-threatening DME or application of focal/grid photocoagulation[5]- The delay in progression to the primary outcome was not statistically significant (p=0.14 for 32 mg/day vs. placebo).[5]- A secondary analysis showed that 32 mg/day of RBX reduced the progression to sight-threatening DME alone (p=0.02).[5]

Comparison with Alternative Therapies

While direct head-to-head clinical trials comparing this compound with other treatments for diabetic retinopathy are limited, a comparison can be drawn based on their distinct mechanisms of action and data from separate clinical trials.

Therapy Mechanism of Action Reported Efficacy (from separate trials)
This compound Selective inhibitor of PKC-β, targeting a key pathway in hyperglycemia-induced vascular dysfunction.Reduces the risk of vision loss in patients with NPDR.[1][4] May delay the progression of DME to a sight-threatening stage.[5]
Anti-VEGF Agents (e.g., Ranibizumab, Aflibercept) Bind to and inhibit Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis and vascular permeability.[6]Highly effective in treating DME and proliferative diabetic retinopathy, often leading to significant improvements in visual acuity.[7]
Aldose Reductase Inhibitors (ARIs) Inhibit aldose reductase, an enzyme in the polyol pathway, which is activated by hyperglycemia and contributes to diabetic complications.Clinical trials have shown mixed results, with some studies demonstrating modest benefits in diabetic neuropathy, but their efficacy in diabetic retinopathy is not well-established.[8]
Panretinal Photocoagulation (Laser Therapy) Creates thermal burns in the peripheral retina to reduce oxygen demand and subsequent neovascularization.A long-standing standard of care for proliferative diabetic retinopathy, effective in reducing severe vision loss but can be associated with side effects.[7]

Signaling Pathways and Experimental Workflows

PKC-β Signaling Pathway in Diabetic Retinopathy

Hyperglycemia is a central driver of diabetic retinopathy. The following diagram illustrates the proposed signaling pathway involving PKC-β activation, which leads to the vascular pathology observed in this condition.

PKC_Pathway cluster_hyperglycemia Hyperglycemia cluster_intracellular Intracellular Events cluster_downstream Downstream Effects Hyperglycemia High Blood Glucose Glucose_uptake Increased Glucose Uptake (Retinal Endothelial Cells) Hyperglycemia->Glucose_uptake DAG Increased Diacylglycerol (DAG) Synthesis Glucose_uptake->DAG PKC_beta PKC-β Activation DAG->PKC_beta VEGF Increased VEGF Expression and Signaling PKC_beta->VEGF Leukocyte_adhesion Increased Leukocyte Adhesion (Inflammation) PKC_beta->Leukocyte_adhesion Permeability Increased Vascular Permeability (Macular Edema) VEGF->Permeability Neovascularization Neovascularization (Proliferative Retinopathy) VEGF->Neovascularization This compound This compound This compound->PKC_beta Inhibits

Caption: PKC-β signaling pathway in diabetic retinopathy.

Clinical Trial Workflow for this compound Studies

The clinical trials for this compound followed a rigorous, standardized workflow to ensure data quality and patient safety. The diagram below outlines the key phases of these studies.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Screening Patient Screening - Inclusion/Exclusion Criteria Met - Informed Consent Baseline Baseline Assessment - ETDRS Visual Acuity - Fundus Photography - OCT (for DME) Screening->Baseline Randomization Randomization (Placebo or this compound) Baseline->Randomization Treatment Drug Administration (e.g., 32 mg/day) Randomization->Treatment Monitoring Regular Follow-up Visits (e.g., every 3-6 months) - Visual Acuity - Ophthalmic Exams Treatment->Monitoring Endpoint Primary & Secondary Endpoint Assessment (e.g., Sustained Moderate Visual Loss) Monitoring->Endpoint Data_Analysis Data Analysis - Statistical Evaluation Endpoint->Data_Analysis

Caption: Generalized workflow for this compound clinical trials.

Experimental Protocols

The clinical trials investigating this compound employed standardized and validated methodologies to assess ophthalmic parameters. Below are details of the key experimental protocols cited in the research.

Early Treatment Diabetic Retinopathy Study (ETDRS) Visual Acuity Protocol

The ETDRS protocol for measuring visual acuity is a gold standard in ophthalmic research, designed to provide a more precise and reproducible measurement than standard Snellen charts.

  • Chart Design: ETDRS charts feature a logarithmic progression of letter sizes, with five letters of equal difficulty on each line.[9][10]

  • Testing Distance: The standard testing distance is 4 meters to minimize the impact of accommodation.[8][11] If a patient is unable to read a sufficient number of letters at this distance, the test can be performed at 1 meter.[8]

  • Scoring: Visual acuity is scored based on the number of letters correctly identified.[10] This "letter-by-letter" scoring method is more sensitive to small changes in vision compared to line-based scoring.

  • Lighting and Contrast: The protocol specifies standardized back-illumination of the chart to ensure consistent and high contrast between the letters and the background.[8][9]

  • Procedure: Each eye is tested separately, with the other eye occluded.[12] Patients are encouraged to guess if they are unsure of a letter.

Fundus Photography for Retinopathy Severity Assessment

Stereoscopic color fundus photography is used to document and grade the severity of diabetic retinopathy according to the ETDRS classification system.

  • ETDRS 7-Standard Fields: The protocol involves capturing seven standard 30° photographic fields of the retina.[13] This provides a comprehensive view of the posterior pole and mid-periphery.

  • Stereoscopic Imaging: Pairs of images are taken for each field to create a three-dimensional view, which aids in the identification of subtle features like retinal thickening and neovascularization.[13]

  • Grading: Trained and certified graders, masked to the patient's treatment assignment, evaluate the photographs for the presence and severity of various lesions, including microaneurysms, hemorrhages, intraretinal microvascular abnormalities (IRMA), and neovascularization.[4] The overall severity is then classified using the detailed ETDRS retinopathy severity scale.[14]

Optical Coherence Tomography (OCT) for Diabetic Macular Edema

OCT is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the quantitative assessment of macular thickness.

  • Principle: OCT uses low-coherence interferometry to measure the back-reflection of light from different retinal layers.

  • Macular Thickness Mapping: The instrument generates a topographic map of the macula, providing precise measurements of retinal thickness in different subfields. The central subfield thickness is a key parameter for monitoring DME.[15]

  • Quantitative Analysis: OCT allows for the objective and reproducible measurement of changes in retinal thickness over time, which is crucial for evaluating the response to treatment in clinical trials.[15]

  • Protocol: Standardized scanning protocols are used to ensure consistency in image acquisition across different visits and patients. This typically involves a series of radial or raster scans centered on the fovea.

References

Safety Operating Guide

Proper Disposal of Ruboxistaurin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Ruboxistaurin, a potent and specific inhibitor of protein kinase C beta (PKCβ). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste.

Key Safety and Disposal Information

Proper handling and disposal of this compound are governed by its hazardous properties. The following table summarizes the essential data derived from safety data sheets (SDS).

Hazard Classification & Precautionary StatementsDisposal Guidelines
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]P501: Dispose of contents/container to an approved waste disposal plant. [1]
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [1]Do not dispose of down the drain or in regular trash.[2][3]
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]Segregate from non-hazardous waste.[4][5]
P273: Avoid release to the environment. [1]Transported by a licensed hazardous waste hauler.[2][3]
P391: Collect spillage. [1]Final disposal must be through incineration at a permitted facility.[4][6]

Standard Operating Procedure for this compound Disposal

The following protocol outlines the step-by-step process for the safe disposal of this compound and its contaminated materials. This procedure is designed to comply with general regulations for hazardous pharmaceutical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][7].

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Identification: Identify all waste streams containing this compound, including:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., vials, pipette tips, plates).

    • Contaminated solutions and solvents.

    • Contaminated PPE.

  • Waste Segregation:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, clearly labeled, and leak-proof hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

    • Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous pharmaceutical waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., "Harmful," "Dangerous for the Environment").

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed waste disposal vendor[1].

Disposal Workflow and Logical Relationships

The proper disposal of this compound follows a controlled and regulated pathway to ensure safety and environmental protection. The following diagram illustrates the essential steps from waste generation to final disposal.

RuboxistaurinDisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Waste Management & Disposal A Waste Generation (Unused this compound, Contaminated Materials) B Segregation of Waste (Solid, Liquid, Sharps) A->B C Proper Labeling ('Hazardous Waste', Chemical Name) B->C D Secure Temporary Storage (Designated Accumulation Area) C->D E Collection by Licensed Hazardous Waste Hauler D->E Scheduled Pickup F Transportation to Approved Disposal Facility E->F G Incineration (Final Destruction) F->G H Certificate of Destruction G->H

Caption: Workflow for the proper disposal of this compound waste.

This procedural guidance is based on general principles of hazardous pharmaceutical waste management. Researchers and laboratory managers are advised to consult their institution's Environmental Health and Safety (EHS) department for specific local and national regulations[6].

References

Essential Safety and Logistics for Handling Ruboxistaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Ruboxistaurin. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.

Hazard Identification and Quantitative Data

This compound is a potent protein kinase C beta (PKCβ) inhibitor. While specific occupational exposure limits have not been established, the compound presents known hazards that demand careful handling.[1]

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

No established Occupational Exposure Limit (OEL) values have been set for this compound.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment must be worn at all times when handling this compound in solid or solution form.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals.[2][3] Gloves should be changed immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles with side shields are required to protect against dust particles and splashes.
Body Protection Laboratory CoatA buttoned, knee-length lab coat must be worn to protect skin and clothing.
Respiratory Protection RespiratorWhen handling the solid powder outside of a certified chemical fume hood or glove box, or if aerosolization is possible, a NIOSH-approved respirator with a particulate filter is necessary.
Step-by-Step Handling and Operational Plan

3.1. Engineering Controls:

  • All handling of solid this compound that may generate dust, such as weighing and preparing solutions, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the work area.[1]

3.2. Weighing and Solution Preparation:

  • Preparation: Before handling, decontaminate the work surface within the fume hood. Assemble all necessary equipment, including a calibrated scale, spatulas, weighing paper or boats, and solvent vials.

  • Weighing: Tare the balance with the receiving vessel (e.g., a microfuge tube or vial). Carefully transfer the desired amount of this compound powder to the vessel using a clean spatula. Avoid any actions that could create dust.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the powder. Cap the vessel securely and vortex or sonicate until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

3.3. Storage:

  • Store solid this compound in a tightly sealed container at -20°C.

  • Store stock solutions at -20°C or -80°C, depending on the solvent and desired stability.[1] Protect from light.

Disposal Plan

Due to its high aquatic toxicity, all waste contaminated with this compound must be treated as hazardous waste.[1]

4.1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound powder, such as weighing paper, contaminated gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.

  • Liquid Waste: Unused or waste solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed and clearly labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

4.2. Decontamination:

  • All non-disposable equipment, such as spatulas and glassware, must be decontaminated. Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.

  • Wipe down the work surface in the fume hood with a decontaminating solution after each use.

4.3. Final Disposal:

  • All hazardous waste must be disposed of through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

  • Spill: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Visual Workflow for Safe Handling of this compound

Ruboxistaurin_Handling_Workflow prep1 Don Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat prep2 Prepare & Decontaminate Fume Hood Workspace prep1->prep2 weigh Weigh Solid this compound prep2->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decon Decontaminate Equipment & Workspace weigh->decon store Store Solution at -20°C or -80°C dissolve->store dissolve->decon collect_solid Collect Solid Waste (Gloves, Wipes) decon->collect_solid collect_liquid Collect Liquid Waste (Solutions, Rinsate) decon->collect_liquid dispose Dispose via Licensed Hazardous Waste Vendor collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.